T0080
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H22F3N3O3 |
|---|---|
分子量 |
457.4 g/mol |
IUPAC 名称 |
3-(2-hydroxy-5-methylphenyl)-5-(oxan-4-yl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrrolo[3,4-d]pyrazol-6-one |
InChI |
InChI=1S/C24H22F3N3O3/c1-13-2-7-18(31)17(12-13)20-19-21(29-28-20)23(32)30(16-8-10-33-11-9-16)22(19)14-3-5-15(6-4-14)24(25,26)27/h2-7,12,16,22,31H,8-11H2,1H3,(H,28,29) |
InChI 键 |
NLNJUYHGBAJDBQ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Navigating the Nuances of NP-40: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
The term "NP-40" is a common sight in laboratory protocols, particularly for cell lysis and protein extraction. However, the historical context of this non-ionic detergent has led to significant ambiguity in its modern-day usage. This technical guide aims to provide clarity on the chemical properties and structure of the substances now commonly referred to as NP-40, with a focus on their application in research and development.
The original Nonidet P-40 (NP-40), an octylphenol (B599344) ethoxylate, is no longer commercially available.[1][2][3] Today, the products sold as "NP-40" are substitutes, which can vary in their chemical composition. The two most prevalent classes of substitutes are other octylphenol ethoxylates and nonylphenol ethoxylates. One of the most common substitutes, IGEPAL® CA-630, is chemically an octylphenoxy poly(ethyleneoxy)ethanol and is considered chemically indistinguishable from the original Nonidet P-40.[2][4] Other substitutes are based on nonylphenol ethoxylates.[2] The designation "T0080" likely refers to a manufacturer-specific catalog number and does not denote a specific, universally recognized chemical structure.
This guide will focus on the properties and applications of the common substitutes for NP-40, providing researchers with the necessary information to select and utilize these detergents effectively.
Chemical Structure and Properties
The fundamental structure of NP-40 substitutes consists of a hydrophobic alkylphenol core and a hydrophilic polyoxyethylene chain. The length of both the alkyl chain (octyl vs. nonyl) and the polyethylene (B3416737) glycol chain can vary, which in turn influences the detergent's properties.[5]
Octylphenol Ethoxylates (e.g., IGEPAL® CA-630)
These are considered the closest chemical substitutes for the original Nonidet P-40.[2][6] They possess an 8-carbon alkyl chain attached to the phenol (B47542) ring.
Nonylphenol Ethoxylates (Often sold as NP-40 substitutes)
These substitutes have a 9-carbon alkyl chain, which can be branched. This seemingly small difference can affect their detergent properties.
The tables below summarize the key quantitative data for common NP-40 substitutes.
Table 1: General Properties of Common NP-40 Substitutes
| Property | IGEPAL® CA-630 (Octylphenol Ethoxylate) | Typical Nonylphenol Ethoxylate Substitute |
| Synonyms | Nonidet P-40 substitute, Octylphenoxy poly(ethyleneoxy)ethanol | Tergitol-type NP-40, Nonylphenoxypolyethoxyethanol |
| CAS Number | 9002-93-1 | 9016-45-9 |
| Appearance | Clear to slightly yellow, viscous liquid | Clear to pale yellow liquid |
| Solubility | Soluble in water | Soluble in water |
Table 2: Physicochemical Properties of Common NP-40 Substitutes
| Property | IGEPAL® CA-630 (Octylphenol Ethoxylate) | Typical Nonylphenol Ethoxylate Substitute |
| Molecular Weight ( g/mol ) | ~625 (average) | Varies (e.g., ~616.83 for n=9)[7] |
| Critical Micelle Concentration (CMC) | 0.2-0.9 mM | ~0.25 mM[7] |
| Cloud Point (1% aqueous solution) | 63-69 °C | 52-56 °C |
| Hydrophile-Lipophile Balance (HLB) | 12.9 - 13.5[6] | Varies (e.g., 17.8 for Tergitol)[6] |
| Density (g/mL at 25°C) | ~1.06 | ~1.06 |
| pH (1% aqueous solution) | 5-8 | 5-8 |
Experimental Protocols: Cell Lysis for Protein Extraction
NP-40 and its substitutes are widely used for the gentle lysis of cells to extract cytoplasmic and membrane-bound proteins, while often leaving the nuclear membrane intact.[7] The following is a generalized protocol for the lysis of adherent mammalian cells.
Materials:
-
Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4-8.0
-
150 mM NaCl
-
1% (v/v) NP-40 substitute (e.g., IGEPAL® CA-630)
-
Protease and phosphatase inhibitors (add fresh before use)
-
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Methodology:
-
Cell Preparation:
-
Grow adherent cells in a culture dish to the desired confluency (typically 80-90%).
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer to the cells (e.g., 200-500 µL for a 10 cm dish).
-
Incubate the dish on ice for 5-10 minutes, with occasional gentle swirling to ensure the entire cell monolayer is covered.
-
Using a pre-chilled cell scraper, gently scrape the cells from the surface of the dish into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for an additional 15-20 minutes, vortexing gently every 5 minutes.
-
Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet the cell debris and nuclei.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the cytoplasmic and solubilized membrane proteins, to a fresh, pre-chilled microcentrifuge tube.
-
Avoid disturbing the pellet.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).
-
The protein extract can be used immediately for downstream applications such as immunoprecipitation or Western blotting, or stored at -80°C for long-term use.
-
Visualizing the Workflow: Cell Lysis and Protein Extraction
The following diagram illustrates the key steps in a typical cell lysis and protein extraction protocol using an NP-40 substitute.
Caption: Workflow for cell lysis and protein extraction.
Experimental Workflow for Solubilization of Membrane Proteins
The solubilization of integral membrane proteins requires the disruption of the lipid bilayer while maintaining the protein's native conformation. Non-ionic detergents like NP-40 substitutes are ideal for this purpose.
Caption: Solubilization of membrane proteins workflow.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Nonidet P-40 - Wikipedia [en.wikipedia.org]
- 3. NP-40 - Wikipedia [en.wikipedia.org]
- 4. IGEPAL® CA-630 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Surfactant - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
The Critical Micelle Concentration of Triton X-100 and NP-40: A Technical Guide for Researchers
An in-depth examination of the critical micelle concentration of Triton X-100 and NP-40, including detailed experimental protocols for its determination and application in the study of cellular signaling pathways.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical micelle concentration (CMC) of two widely used non-ionic detergents, Triton X-100 and NP-40. Understanding the CMC is paramount for the effective use of these surfactants in a multitude of laboratory applications, from the solubilization of membrane proteins to the investigation of intricate cellular signaling cascades. This document outlines the fundamental principles of micelle formation, presents key physicochemical properties in a clear, tabular format, and offers detailed, step-by-step experimental protocols for the accurate determination of CMC. Furthermore, it explores the application of Triton X-100 and NP-40 in the context of specific signaling pathways, complete with workflow diagrams to guide experimental design.
Physicochemical Properties of Triton X-100 and NP-40
Non-ionic detergents like Triton X-100 and NP-40 are indispensable tools in life sciences research. Their ability to disrupt lipid-lipid and lipid-protein interactions while generally preserving the native structure and function of proteins makes them ideal for applications such as cell lysis, protein extraction, immunoprecipitation, and in vitro assays. A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger, ordered structures called micelles. Operating above the CMC is often crucial for achieving the desired solubilization of cellular components.
The precise CMC value for a given surfactant can be influenced by factors such as temperature, pH, and the ionic strength of the buffer. The data presented in the following table represents commonly cited CMC values under standard laboratory conditions.
| Property | Triton X-100 | NP-40 (Nonidet P-40 Substitute) |
| Synonyms | Octylphenol ethoxylate, Polyoxyethylene octyl phenyl ether | Nonylphenyl poly(ethylene glycol), Nonoxynol |
| Molecular Weight (approx.) | 625 g/mol [1] | 617 g/mol [2] |
| Critical Micelle Concentration (CMC) | 0.22 - 0.24 mM[1] | 0.05 - 0.3 mM[3] |
| Aggregation Number | ~140 | ~149[2] |
| Micelle Molecular Weight (approx.) | 90,000 g/mol | 90,000 g/mol [2] |
| Hydrophilic-Lipophilic Balance (HLB) | 13.5[1] | 13.1 |
Experimental Protocols for CMC Determination
The accurate determination of the CMC is essential for optimizing experimental conditions. Several methods can be employed, each with its own advantages and considerations. This guide details three common techniques: surface tensiometry, fluorescence spectroscopy using a pyrene (B120774) probe, and dynamic light scattering.
Surface Tensiometry
This classical method is based on the principle that as the concentration of a surfactant in a solution increases, it accumulates at the air-water interface, leading to a decrease in surface tension. Once the CMC is reached and micelles form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration.
Materials:
-
Tensiometer (with a Du Noüy ring or Wilhelmy plate)
-
High-purity water
-
Surfactant stock solution (e.g., 10 mM Triton X-100 or NP-40 in high-purity water)
-
Glass beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a series of surfactant dilutions: From the stock solution, prepare a range of concentrations in high-purity water that are expected to bracket the CMC. A logarithmic dilution series is often effective.
-
Calibrate the tensiometer: Follow the manufacturer's instructions for calibration, typically using high-purity water.
-
Measure the surface tension of each dilution:
-
Start with the most dilute solution to minimize contamination.
-
Pour the solution into a clean glass beaker with a stir bar.
-
Allow the solution to equilibrate to the desired temperature.
-
Measure the surface tension according to the instrument's protocol.
-
Thoroughly clean and dry the ring or plate between measurements.
-
-
Data Analysis:
-
Plot the surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph will typically show two linear regions with different slopes.
-
The CMC is determined from the intersection of the two lines.
-
Fluorescence Spectroscopy with Pyrene Probe
This sensitive method utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the non-polar, hydrophobic core of the micelles, leading to a change in its fluorescence emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum (I₁/I₃) is monitored.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Pyrene stock solution (e.g., 0.2 mM in ethanol)[4]
-
Surfactant stock solution
-
High-purity water
Procedure:
-
Prepare surfactant dilutions: Similar to the surface tensiometry method, prepare a series of surfactant dilutions bracketing the expected CMC.
-
Add pyrene probe: To each dilution, add a small aliquot of the pyrene stock solution to achieve a final concentration in the low micromolar range (e.g., 1-2 µM). The final concentration of ethanol (B145695) should be kept low to avoid affecting micellization.
-
Incubate: Allow the solutions to equilibrate for a set period (e.g., 30-60 minutes) in the dark to ensure pyrene partitioning reaches equilibrium.
-
Measure fluorescence emission:
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each surfactant concentration.
-
Plot the I₁/I₃ ratio on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The plot will typically show a sigmoidal curve. The CMC is often taken as the point of maximum inflection of this curve.
-
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution. Below the CMC, only small surfactant monomers are present, which do not scatter a significant amount of light. Above the CMC, the formation of much larger micelles leads to a significant increase in the light scattering intensity.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes (e.g., quartz)
-
Surfactant stock solution
-
High-purity water, filtered through a 0.1 µm filter
Procedure:
-
Prepare surfactant dilutions: Prepare a series of filtered, high-purity water-based surfactant dilutions.
-
Instrument setup: Set the instrument parameters according to the manufacturer's guidelines, including temperature control.
-
Measure scattering intensity:
-
Measure the scattering intensity for each dilution, starting from the lowest concentration.
-
Ensure that the samples are free of dust and other particulates by filtering them directly into the cuvette if possible.
-
-
Data Analysis:
-
Plot the scattering intensity (in kilo-counts per second, kcps) on the y-axis against the surfactant concentration on the x-axis.
-
The plot will show a sharp increase in scattering intensity at the point where micelles begin to form. The concentration at this inflection point is the CMC.[5]
-
Application in Signaling Pathway Research
Triton X-100 and NP-40 are workhorse detergents in molecular biology, particularly for the study of protein-protein interactions within signaling pathways. Their mild, non-denaturing properties are crucial for preserving the integrity of protein complexes during cell lysis and subsequent analysis by techniques like co-immunoprecipitation and Western blotting.
Lysis Buffer Formulation for Signaling Studies
A typical lysis buffer for studying signaling pathways includes a non-ionic detergent to solubilize membranes and release cellular proteins, salts to maintain ionic strength, a buffering agent to maintain pH, and inhibitors of proteases and phosphatases to preserve the in vivo state of proteins and their post-translational modifications.
Example NP-40 Lysis Buffer for Immunoprecipitation:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
Investigating the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Western blotting is a common method to assess the activation state of key proteins in this pathway, such as the phosphorylation of Akt.
Caption: PI3K/Akt Signaling Pathway.
Experimental Workflow: Co-Immunoprecipitation and Western Blot
The following workflow illustrates how NP-40 or Triton X-100 are used to study the interaction between two proteins (Protein A and Protein B) within a signaling cascade.
Caption: Co-Immunoprecipitation and Western Blot Workflow.
References
A Deep Dive into Non-Ionic Detergents: T0080 NP-40 vs. Triton X-100
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, the effective lysis of cells and solubilization of proteins are foundational steps for a multitude of downstream applications, from immunoprecipitation to Western blotting and the analysis of intricate signaling pathways. The choice of detergent is a critical parameter in these protocols, with the non-ionic detergents T0080 NP-40 and Triton X-100 being two of the most ubiquitously employed reagents. While often used interchangeably, subtle yet significant differences in their chemical structures and physical properties can profoundly impact experimental outcomes. This technical guide provides a comprehensive comparison of this compound NP-40 and Triton X-100, offering researchers the detailed information necessary to make informed decisions for their specific research needs.
Core Differences and Physicochemical Properties
This compound NP-40 and Triton X-100 are both non-ionic detergents, meaning they possess a hydrophilic head and a hydrophobic tail but carry no net charge. This characteristic makes them milder than ionic detergents like SDS, rendering them suitable for applications where the preservation of protein structure and protein-protein interactions is paramount.
The fundamental distinction between the two lies in their hydrophobic tails. Triton X-100 possesses a 4-(1,1,3,3-tetramethylbutyl)-phenyl (octylphenyl) group, while the historically termed "NP-40" (Nonidet P-40) also had an octylphenyl group. However, the commercially available detergent now commonly referred to as NP-40 is technically Tergitol-type NP-40, which has a nonylphenyl hydrophobic tail. This seemingly minor difference in the alkyl chain length contributes to variations in their properties. Triton X-100 is considered to be slightly more hydrophilic than I
NP-40 in Molecular Biology: A Technical Guide for Researchers
An in-depth exploration of the applications, protocols, and best practices for utilizing NP-40, a non-ionic detergent, in contemporary molecular biology research.
Nonidet P-40 (NP-40) is a non-ionic, non-denaturing surfactant widely employed in biochemistry and molecular biology for its ability to disrupt lipid-lipid and lipid-protein interactions without denaturing proteins.[1] This property makes it an invaluable tool for a multitude of applications, including cell lysis, membrane protein solubilization, and immunoprecipitation.[1][2] This guide provides a comprehensive overview of the core applications of NP-40, detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in their work.
Core Applications of NP-40
NP-40's primary function in molecular biology is to gently disrupt the plasma membrane of cells to facilitate the extraction of cytoplasmic and membrane-bound proteins while preserving their native conformation and interactions.[1][3]
Key applications include:
-
Cell Lysis: NP-40 is a key component in lysis buffers for the extraction of intracellular proteins from mammalian cells.[1][2] It effectively permeabilizes the plasma membrane, allowing for the release of cytoplasmic contents.[1]
-
Protein Solubilization: It is particularly effective for isolating membrane-bound proteins by solubilizing the lipid bilayer.[2][4]
-
Immunoprecipitation (IP): Due to its mild nature, NP-40 is a common detergent in lysis and wash buffers for IP, as it helps to reduce non-specific protein binding while maintaining the integrity of antigen-antibody interactions.[2][5]
-
Western Blotting: NP-40 is used in the preparation of cell lysates for subsequent analysis by western blotting.[6]
Quantitative Data Summary
The optimal concentration of NP-40 and other buffer components can vary depending on the cell type and the specific application. The following tables summarize common working concentrations and conditions.
Table 1: Common NP-40 Lysis Buffer Formulations
| Component | Concentration | Purpose | Reference |
| NP-40 | 0.1 - 2% | Disrupts cell membranes | [1] |
| Tris-HCl | 50 mM, pH 7.4 - 8.0 | Buffering agent | [7][8][9] |
| NaCl | 150 - 250 mM | Maintains ionic strength | [7][8][9] |
| EDTA | 1 - 5 mM | Chelates divalent cations, inhibits proteases | [6][7] |
| Protease Inhibitors | Varies (e.g., 1 mM PMSF) | Prevents protein degradation | [7][10] |
| Phosphatase Inhibitors | Varies (e.g., 50 mM NaF, 1 mM Na3VO4) | Preserves protein phosphorylation | [7] |
Table 2: Typical Conditions for NP-40 Based Protocols
| Parameter | Value | Application | Reference |
| Lysis Incubation Time | 10 - 30 minutes on ice | Cell Lysis | [6][7][11] |
| Centrifugation Speed (Lysate Clarification) | 10,000 - 14,000 x g | Cell Lysis, IP | [7][11] |
| Centrifugation Time (Lysate Clarification) | 10 - 20 minutes at 4°C | Cell Lysis, IP | [6][7] |
| Antibody Incubation (IP) | 1 hour to overnight at 4°C | Immunoprecipitation | [12] |
| Protein A/G Bead Incubation (IP) | 1 - 3 hours or overnight at 4°C | Immunoprecipitation | [8] |
Experimental Protocols
Below are detailed methodologies for common molecular biology techniques involving NP-40.
Protocol 1: Cell Lysis of Adherent Mammalian Cells
-
Preparation: Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[9]
-
Lysis: Aspirate the PBS and add ice-cold NP-40 lysis buffer (e.g., 1 mL per 10⁷ cells or a 100 mm dish).[9]
-
Scraping: Scrape the adherent cells from the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[9]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]
-
Clarification: Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[6][9]
-
Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube. The lysate is now ready for downstream applications or can be stored at -80°C.[7][13]
Protocol 2: Immunoprecipitation (IP)
-
Lysate Preparation: Prepare cell lysate as described in Protocol 1 using an appropriate IP lysis buffer containing NP-40. Determine the protein concentration of the lysate.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-50 µL of Protein A/G agarose (B213101) bead slurry to 500 µg - 1 mg of protein lysate.[5] Incubate on a rotator for 30-60 minutes at 4°C.[5] Centrifuge at 2,500 x g for 2-3 minutes at 4°C and transfer the supernatant to a fresh tube.[5]
-
Antibody Incubation: Add 2-10 µg of the primary antibody to the pre-cleared lysate.[14] Incubate on a rotator for 1 hour to overnight at 4°C.[8][12]
-
Immune Complex Capture: Add 50 µL of washed Protein A/G agarose bead slurry to the lysate-antibody mixture. Incubate on a rotator for 1-3 hours at 4°C.
-
Washing: Pellet the beads by centrifugation at 2,500 x g for 30 seconds at 4°C.[5] Discard the supernatant and wash the beads 3-5 times with 500 µL of ice-cold lysis buffer.[5][8] After the final wash, carefully remove all supernatant.[5]
-
Elution: Resuspend the bead pellet in 40-50 µL of 1X Laemmli sample buffer.[5][14] Boil at 90-100°C for 5 minutes to elute the protein from the beads. The sample is now ready for SDS-PAGE and western blot analysis.
Visualizing Workflows with Graphviz
NP-40 Cell Lysis Workflow
Caption: Workflow for mammalian cell lysis using NP-40 buffer.
Immunoprecipitation Workflow
Caption: General workflow for immunoprecipitation.
Lysis Buffer Selection Logic
Caption: Decision tree for selecting a suitable lysis buffer.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Understanding NP-40: Properties, Uses, and Industrial Applications - Find SEO Companies [findseocompanies.com]
- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 4. kitchenaiding.com [kitchenaiding.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Western Blot protocol [protocols.io]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. usbio.net [usbio.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. mybiosource.com [mybiosource.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. alzforum.org [alzforum.org]
- 13. Protocol for Cell Lysing - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 14. www2.nau.edu [www2.nau.edu]
An In-Depth Technical Guide to NP-40 Solubility in Different Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and properties of the non-ionic detergent T0080 NP-40 (Nonidet P-40) in various biological buffers. Understanding the behavior of NP-40 under different experimental conditions is critical for its effective use in cell lysis, protein extraction, and immunoprecipitation. This document details the physicochemical properties of NP-40, presents its solubility data in commonly used buffers, provides experimental protocols for determining its key parameters, and illustrates its application in a biological context.
Introduction to NP-40
Nonidet P-40 (NP-40) is a non-ionic surfactant widely employed in life sciences research for its ability to disrupt lipid-lipid and lipid-protein interactions without denaturing proteins. This property makes it an invaluable tool for solubilizing membrane proteins and extracting cytoplasmic components while preserving their native conformation and biological activity. Chemically, NP-40 is a polyoxyethylene alkyl phenyl ether. Its amphipathic nature, possessing both a hydrophilic polyethylene (B3416737) glycol chain and a hydrophobic alkylphenyl group, allows it to form micelles in aqueous solutions, which are crucial for its detergent properties.
Physicochemical Properties of NP-40
The effectiveness of NP-40 as a detergent is defined by several key physicochemical parameters, including its Critical Micelle Concentration (CMC), cloud point, and aggregation number. These properties can be influenced by the composition of the buffer, including its pH and ionic strength.
Table 1: General Physicochemical Properties of NP-40 in Aqueous Solution
| Property | Value | Reference |
| Molecular Weight | ~617 g/mol | [1] |
| Detergent Class | Non-ionic | [1] |
| Critical Micelle Concentration (CMC) | 0.05–0.29 mM (0.003%–0.018% w/v) | [1] |
| Aggregation Number | ~149 | [1] |
| Micelle Molecular Weight | ~90,000 g/mol | |
| Cloud Point | 80 °C | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | 13-14 | [1] |
NP-40 Solubility in Common Biological Buffers
The choice of buffer can significantly impact the solubilizing efficiency of NP-40. While comprehensive comparative studies are limited, the general principles of detergent chemistry suggest how NP-40's properties are likely to be affected by common buffer components.
-
Phosphate-Buffered Saline (PBS): PBS is another widely used buffer that mimics physiological ionic strength and pH. The presence of salts in PBS, such as sodium chloride, is known to affect the CMC of non-ionic detergents. Generally, increasing the ionic strength of a solution leads to a decrease in the CMC of non-ionic surfactants, promoting micelle formation at lower detergent concentrations. The pH of PBS is generally stable around 7.2-7.4, a range where NP-40 is effective.[2]
-
RIPA (Radioimmunoprecipitation Assay) Buffer: RIPA buffer is a stringent lysis buffer that contains a mixture of detergents, including NP-40, sodium deoxycholate, and SDS. The presence of ionic detergents like SDS will significantly alter the overall micellar properties of the solution compared to a buffer containing only NP-40.
Table 2: Qualitative Effects of Buffer Components on NP-40 Properties
| Buffer Component | Effect on CMC | Effect on Cloud Point | Rationale |
| Increased Ionic Strength (e.g., NaCl) | Decrease | Decrease | Salts reduce the hydration of the hydrophilic groups of the detergent, favoring micellization and phase separation at lower temperatures. |
| Changes in pH (within physiological range) | Minimal | Minimal | As a non-ionic detergent, NP-40 lacks a charged head group, making its properties less sensitive to pH changes within the typical biological range (pH 6-8) compared to ionic detergents. |
Experimental Protocols
This section provides detailed methodologies for determining the key solubility parameters of NP-40 and for its use in a common biochemical application.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by various methods that detect the onset of micelle formation. One common method involves the use of a dye that exhibits a spectral shift upon incorporation into the hydrophobic core of the micelles.
Protocol: CMC Determination using Coomassie Brilliant Blue G-250
-
Prepare a stock solution of NP-40 (e.g., 10% w/v) in the desired buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Create a series of dilutions of the NP-40 stock solution in the same buffer to cover a concentration range above and below the expected CMC (e.g., 0.001% to 0.1% w/v).
-
Prepare a stock solution of Coomassie Brilliant Blue G-250 (e.g., 1 mg/mL) in the same buffer.
-
To each NP-40 dilution, add a small, constant volume of the Coomassie dye stock solution.
-
Incubate the solutions for a short period to allow for equilibration.
-
Measure the absorbance spectrum of each solution using a spectrophotometer, focusing on the wavelength of maximum absorbance for the dye.
-
Plot the absorbance at the maximum wavelength versus the logarithm of the NP-40 concentration.
-
The CMC is identified as the concentration at which a sharp change in the slope of the plot occurs, indicating the incorporation of the dye into the newly formed micelles.
Determination of Cloud Point
The cloud point is the temperature at which a non-ionic detergent solution becomes cloudy as it phase-separates.
Protocol: Cloud Point Determination
-
Prepare a 1% (w/v) solution of NP-40 in the desired buffer.
-
Place the solution in a clear glass test tube and immerse it in a temperature-controlled water bath.
-
Slowly heat the water bath while gently stirring the detergent solution.
-
Observe the solution for the first sign of turbidity. The temperature at which the solution becomes cloudy is the cloud point.
-
To confirm, slowly cool the solution and observe the temperature at which it becomes clear again.
Protein Extraction for Western Blotting
NP-40 is a key component of many lysis buffers used to extract proteins for downstream analysis like Western blotting.
Protocol: Cell Lysis using NP-40 Buffer
-
Prepare NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40. Immediately before use, add protease and phosphatase inhibitors.[3]
-
Culture and harvest cells. For adherent cells, wash with ice-cold PBS and then aspirate the PBS.
-
Add ice-cold NP-40 Lysis Buffer to the cell pellet or plate (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay). The lysate is now ready for SDS-PAGE and Western blot analysis.
Visualization of Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate a typical immunoprecipitation workflow using an NP-40 containing buffer and the EGFR signaling pathway, for which protein extraction is often performed using NP-40-based lysis buffers.
Caption: Immunoprecipitation workflow using NP-40 lysis buffer.
References
The Role of T0080 NP-40 in Protein Extraction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of T0080 Nonidet P-40 (NP-40), a non-ionic detergent widely utilized in life sciences for the gentle and effective extraction of proteins. Its utility in preserving protein structure and function makes it an indispensable tool in numerous applications, including immunoprecipitation, Western blotting, and the study of protein-protein interactions within signaling pathways.
Core Concepts: Understanding this compound NP-40
This compound NP-40, chemically known as nonylphenoxypolyethoxylethanol, is a non-ionic surfactant. Its structure comprises a hydrophobic nonylphenyl tail and a hydrophilic polyethylene (B3416737) oxide chain. This amphipathic nature is key to its function in protein extraction.
Mechanism of Action: At concentrations above its critical micelle concentration (CMC), NP-40 monomers self-assemble into micelles.[1] The hydrophobic tails of the detergent molecules interact with the lipid bilayer of cell membranes, disrupting lipid-lipid and lipid-protein interactions.[2][3] This process effectively solubilizes the membrane and releases cytoplasmic and membrane-bound proteins into the lysis buffer.[4] Because NP-40 is non-ionic, it does not typically disrupt protein-protein interactions, thus preserving the native conformation and activity of many proteins and protein complexes.[5][6]
Quantitative Data Presentation
The selection of an appropriate detergent is critical for successful protein extraction. The following tables summarize key quantitative properties of NP-40 and compare its performance with other commonly used detergents.
| Property | Value | Reference(s) |
| Chemical Class | Non-ionic detergent | [7] |
| Molecular Weight | ~617 g/mol | [6] |
| Critical Micelle Conc. (CMC) | 0.29 mM (0.0179% w/v) | [6] |
| Aggregation Number | 149 | [6] |
| Micelle Molecular Weight | 90,000 g/mol | [6] |
| Cloud Point | 80°C | [6] |
| Detergent | Type | Primary Use | Denaturing | Protein-Protein Interactions |
| NP-40 | Non-ionic | Cytoplasmic and membrane-bound proteins; Immunoprecipitation | No | Preserves |
| Triton X-100 | Non-ionic | Similar to NP-40; general cell lysis | No | Preserves |
| RIPA Buffer | Mixed | Whole cell extracts, including nuclear and mitochondrial proteins | Yes | Disrupts |
| SDS | Anionic | Complete disruption of all membranes and protein denaturation (SDS-PAGE) | Yes | Disrupts |
Experimental Protocols
The following are detailed methodologies for protein extraction using NP-40-based lysis buffers for various sample types.
Preparation of NP-40 Lysis Buffer
A standard and effective NP-40 lysis buffer can be prepared with the following components. It is crucial to add protease and phosphatase inhibitors immediately before use to prevent protein degradation.
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 8.0 | 50 mM | Buffering agent to maintain stable pH |
| NaCl | 150 mM | Enhances protein solubility |
| NP-40 | 1.0% (v/v) | Detergent for cell lysis |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X (optional) | Preserves protein phosphorylation |
Stock Solutions:
-
1 M Tris-HCl, pH 8.0: Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L.
-
5 M NaCl: Dissolve 292.2 g of NaCl in 800 mL of deionized water. Bring the final volume to 1 L.
-
10% NP-40: Commercially available.
To prepare 50 mL of 1X NP-40 Lysis Buffer:
-
Add 2.5 mL of 1 M Tris-HCl, pH 8.0.
-
Add 1.5 mL of 5 M NaCl.
-
Add 5 mL of 10% NP-40.
-
Add deionized water to a final volume of 50 mL.
-
Store at 4°C. Immediately before use, add 500 µL of 100X protease inhibitor cocktail and, if required, 500 µL of 100X phosphatase inhibitor cocktail.
Protein Extraction from Adherent Cells[2][8]
-
Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold NP-40 Lysis Buffer (e.g., 1 mL for a 10 cm dish).
-
Using a cell scraper, scrape the cells into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a fresh, pre-chilled tube.
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Protein Extraction from Suspension Cells[2][9]
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold NP-40 Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube.
-
Quantify the protein concentration using a detergent-compatible protein assay.
-
The protein extract is ready for use or for storage at -80°C.
Protein Extraction from Tissues[2][10]
-
Excise the tissue of interest and wash it with ice-cold PBS to remove contaminants.
-
On ice, mince the tissue into small pieces using a clean scalpel.
-
Add an appropriate volume of ice-cold NP-40 Lysis Buffer (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue on ice using a Dounce homogenizer or a similar device until no visible chunks remain.
-
Incubate the homogenate on ice for 30-60 minutes with gentle agitation.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a detergent-compatible protein assay.
-
The protein extract can be used immediately or stored at -80°C.
Mandatory Visualizations: Signaling Pathways and Workflows
The mild, non-denaturing nature of NP-40 makes it an ideal choice for preparing cell lysates to study signaling pathways where the preservation of protein-protein interactions is paramount.
Signaling Pathways
The following diagrams illustrate key signaling pathways that are frequently investigated using protein extracts obtained with NP-40 lysis buffer.
Caption: The Akt signaling pathway, often studied for its role in cell survival and proliferation.
Caption: The MAPK/ERK signaling cascade, a key regulator of cell growth and differentiation.
Caption: The NF-κB signaling pathway, crucial for inflammatory and immune responses.
Experimental Workflow
The following diagram outlines a typical experimental workflow for co-immunoprecipitation, a technique heavily reliant on the non-denaturing properties of NP-40 lysis buffer to study protein-protein interactions.
Caption: A streamlined workflow for co-immunoprecipitation using NP-40 cell lysate.
Conclusion
This compound NP-40 is a versatile and mild non-ionic detergent that is fundamental to modern protein research. Its ability to efficiently lyse cells while preserving the native structure and interactions of proteins makes it an invaluable tool for a wide range of applications, from routine protein extraction to the intricate analysis of cellular signaling pathways. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize NP-40 in their experimental designs, contributing to the advancement of our understanding of complex biological processes.
References
- 1. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 2. static.igem.org [static.igem.org]
- 3. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. usbio.net [usbio.net]
- 6. Crude subcellular fractionation of cultured mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-efficiency cellular extraction system for biological proteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Modern Researcher's Guide to NP-40 Alternatives in Cell Lysis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The landscape of protein extraction and analysis is continually evolving, demanding reagents that are not only effective but also compatible with a wide array of sensitive downstream applications. For decades, Nonidet P-40 (NP-40) has been a staple non-ionic detergent for cell lysis, prized for its ability to solubilize membrane proteins while preserving protein-protein interactions. However, with the discontinuation of the original NP-40 and the rise of more specialized research needs, a comprehensive understanding of its alternatives is crucial for modern life science research. This guide provides an in-depth technical overview of common and novel alternatives to NP-40, complete with comparative data, detailed experimental protocols, and visual workflows to empower researchers in making informed decisions for their specific experimental goals.
Understanding the Need for Alternatives
NP-40, chemically octylphenoxypolyethoxyethanol, is a non-ionic detergent that effectively disrupts the lipid bilayer of cell membranes, releasing cytoplasmic and membrane-bound proteins.[1][2][3] Its mild, non-denaturing properties make it suitable for applications where protein structure and function must be maintained, such as immunoprecipitation (IP) and enzyme activity assays.[1][3] However, the original formulation is no longer commercially available, leading to the use of substitutes like IGEPAL CA-630, which is chemically indistinguishable but may exhibit different potencies in certain assays.[4][5][6][7] This, coupled with the diverse requirements of modern proteomics and drug discovery, necessitates a move towards a broader palette of lysis reagents.
A Comparative Analysis of NP-40 Alternatives
The choice of detergent is a critical parameter that can significantly impact experimental outcomes. The ideal detergent should efficiently lyse cells while preserving the integrity of the target proteins and their interactions.[8] Below is a detailed comparison of several common NP-40 alternatives, categorized by their chemical nature.
Non-Ionic Detergents: The Workhorses of Gentle Lysis
Non-ionic detergents possess uncharged, hydrophilic headgroups and are considered mild, non-denaturing surfactants.[1][2][9] They are excellent for solubilizing membrane proteins while generally preserving their native structure and function, making them ideal for immunoprecipitation and functional assays.[1][2][10]
-
Triton™ X-100: A widely used alternative to NP-40, Triton X-100 is also an octylphenol (B599344) ethoxylate.[1][11] It is effective for solubilizing membrane proteins and is suitable for many applications where NP-40 was traditionally used.[1] While it is a strong solubilizer, it can be more disruptive to protein-protein interactions than NP-40 in some contexts.[12]
-
IGEPAL® CA-630: Often marketed as an NP-40 substitute, IGEPAL CA-630 is chemically identical to the original NP-40.[4][5] It is a reliable non-ionic, non-denaturing detergent for solubilizing and purifying membrane protein complexes.[4]
-
Tween® 20 and Tween® 80: These are polysorbate-based non-ionic detergents that are generally considered milder than NP-40 and Triton X-100.[2][13] They are often used as components of wash buffers in immunoassays like ELISA to reduce non-specific binding.[13] While they can be used for cell lysis, their lytic efficiency is lower, and they are often used in combination with other detergents.[13][14]
-
Digitonin (B1670571): A steroidal glycoside, Digitonin is a very mild non-ionic detergent.[1][8] Its primary advantage is its ability to selectively permeabilize the plasma membrane due to its interaction with cholesterol, leaving organellar membranes largely intact at optimized concentrations.[8][15] This makes it the detergent of choice for isolating cytosolic components with high purity and for studying delicate protein-protein interactions.[1][8]
Zwitterionic Detergents: A Balance of Power and Gentleness
Zwitterionic detergents have both a positive and a negative charge in their hydrophilic headgroup, resulting in a net neutral charge.[16][17] They are generally more potent than non-ionic detergents at disrupting protein-protein interactions but are still considered non-denaturing.[16][18]
-
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate): CHAPS is a non-denaturing zwitterionic detergent that is particularly effective at solubilizing membrane proteins and breaking protein-protein interactions.[16][18] It is widely used in proteomics for isoelectric focusing and 2D-electrophoresis.[18][19] Its high critical micelle concentration (CMC) allows for its easy removal by dialysis.[19][20]
-
ASB-14 (Amidosulfobetaine-14): ASB-14 is another zwitterionic detergent that has been shown to be more effective than CHAPS in solubilizing certain membrane proteins, especially for applications like 2D gel electrophoresis.[21][22] It is particularly useful for extracting hydrophobic proteins.[21] Studies have shown that a combination of CHAPS and ASB-14 can provide superior solubilization of complex protein mixtures, such as those from brain tissue.[23][24]
Quantitative Data Summary
For easy comparison, the following table summarizes the key properties of NP-40 and its alternatives.
| Detergent | Type | Chemical Name | Typical Working Concentration | Critical Micelle Concentration (CMC) (% w/v) | Aggregation Number | Molecular Weight (Da) | Dialyzable |
| NP-40 | Non-ionic | Octylphenoxypolyethoxyethanol | 0.1 - 1.0% | 0.0179 | 149 | ~680 | No |
| Triton™ X-100 | Non-ionic | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | 0.1 - 1.0% | 0.0155 | 140 | ~625 | No |
| IGEPAL® CA-630 | Non-ionic | Octylphenoxypolyethoxyethanol | 0.1 - 1.0% | ~0.018 | ~149 | ~680 | No |
| Tween® 20 | Non-ionic | Polyoxyethylene (20) sorbitan (B8754009) monolaurate | 0.05 - 0.5% | 0.0074 | 95 | ~1228 | No |
| Digitonin | Non-ionic | Steroidal glycoside | 0.01 - 0.1% | - | - | ~1229 | No |
| CHAPS | Zwitterionic | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | 1 - 4% | 0.49 - 0.62 | 10 | 614.9 | Yes |
| ASB-14 | Zwitterionic | 4-n-Tetradecyl-4-azabicyclo[2.2.2]octane-1-sulfonic acid, inner salt | 1 - 2% | - | - | 433.7 | Yes |
Note: CMC and aggregation number can vary depending on buffer conditions such as ionic strength and temperature.
Experimental Protocols
The following are generalized protocols for cell lysis and immunoprecipitation using NP-40 alternatives. It is crucial to optimize these protocols for your specific cell type and protein of interest.
Protocol 1: General Cell Lysis with Triton™ X-100 or IGEPAL® CA-630
This protocol is suitable for the extraction of cytoplasmic and membrane-bound proteins.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton™ X-100 or IGEPAL® CA-630
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Adherent cells: Wash cells once with ice-cold PBS. Aspirate PBS and add ice-cold Lysis Buffer (with freshly added inhibitors).
-
Suspension cells: Pellet cells by centrifugation at 500 x g for 5 minutes. Wash the pellet once with ice-cold PBS and resuspend in ice-cold Lysis Buffer (with freshly added inhibitors).
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collection: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). The lysate is now ready for downstream applications.
Protocol 2: Selective Permeabilization with Digitonin
This protocol is designed to isolate the cytosolic fraction while leaving nuclei and other organelles largely intact.[8]
Materials:
-
Ice-cold PBS
-
Ice-cold Digitonin Lysis Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 50 µg/mL Digitonin
-
Protease and phosphatase inhibitor cocktail
Procedure:
-
Cell Preparation: Wash and pellet suspension cells as described in Protocol 1.
-
Lysis: Resuspend the cell pellet in ice-cold Digitonin Lysis Buffer (with freshly added inhibitors). Incubate on a rotator for 10 minutes at 4°C.[8]
-
Fractionation: Centrifuge the lysate at 2,000 x g for 10 minutes at 4°C to pellet intact nuclei and other organelles.[8]
-
Collection: Carefully collect the supernatant, which contains the cytosolic fraction.[8]
Protocol 3: Immunoprecipitation using a CHAPS-based Lysis Buffer
This protocol is suitable for the immunoprecipitation of membrane proteins and protein complexes.
Materials:
-
CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% CHAPS
-
Protease and phosphatase inhibitor cocktail
-
Protein A/G beads
-
Primary antibody specific to the protein of interest
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% CHAPS
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysate using CHAPS Lysis Buffer following the general steps in Protocol 1.
-
Pre-clearing: Add 20-30 µL of Protein A/G beads to 500 µg - 1 mg of total protein. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. Centrifuge at 1,000 x g for 1 minute and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add 20-30 µL of fresh Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant. Add 20-50 µL of Elution Buffer to the beads and boil for 5 minutes to release the immunoprecipitated protein. The sample is now ready for analysis by Western blotting.
Visualizing Workflows and Pathways
To further clarify the methodologies and concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a lysis buffer detergent is a foundational and critical step in a vast number of molecular biology and biochemistry protocols. While NP-40 has been a reliable tool, the modern researcher has a diverse and powerful array of alternatives at their disposal. Non-ionic detergents like Triton™ X-100 and IGEPAL® CA-630 serve as direct, robust replacements. For studies requiring the preservation of delicate protein complexes or the selective isolation of cellular compartments, milder detergents such as Digitonin offer unparalleled advantages. Zwitterionic detergents, including CHAPS and ASB-14, provide a stronger solubilizing power necessary for challenging membrane proteins and demanding proteomic applications. By understanding the distinct properties of these detergents and optimizing lysis conditions, researchers can enhance the quality and reliability of their experimental data, ultimately accelerating scientific discovery.
References
- 1. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. IGEPAL CA-630 for molecular biology 9002-93-1 [sigmaaldrich.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. IGEPAL CA-630 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Detergents for Protein Solubilization | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Difference between Nonidet-P40 and Tween20 and TritonX100 - Protein and Proteomics [protocol-online.org]
- 13. bosterbio.com [bosterbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Rapid enrichment of mitochondria from mammalian cell cultures using digitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. The Introduction of Detergents in Thermal Proteome Profiling Requires Lowering the Applied Temperatures for Efficient Target Protein Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agscientific.com [agscientific.com]
- 19. biofargo.com [biofargo.com]
- 20. CHAPS, Zwitterionic non-denaturing detergent (CAS 75621-03-3) | Abcam [abcam.com]
- 21. Asb-14 | 216667-08-2 | Benchchem [benchchem.com]
- 22. ASB-14 | Zwitterionic Detergents | Detergents & Accessories | Protein Research [gbiosciences.com]
- 23. The use of ASB-14 in combination with CHAPS is the best for solubilization of human brain proteins for two-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell Lysis Using NP-40 Buffer
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective lysis of cells using a standard Nonidet P-40 (NP-40) cell lysis buffer. NP-40 is a non-ionic detergent that is well-suited for the gentle solubilization of cytoplasmic and membrane-bound proteins, making it a valuable tool for various downstream applications, including Western blotting, immunoprecipitation (IP), and enzyme assays.[1] Its mild nature helps in preserving protein structure and protein-protein interactions.[2]
Data Presentation
The composition of a typical NP-40 lysis buffer is summarized in the table below. It is important to note that the optimal concentration of each component may vary depending on the cell type and the specific downstream application.
Table 1: Composition of a Standard NP-40 Cell Lysis Buffer
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl (pH 7.4-8.0) | 1 M | 50 mM | Maintains a stable pH environment to prevent protein denaturation.[1][3] |
| NaCl | 5 M | 150 mM | Regulates the osmolarity of the lysate and enhances protein solubility.[1][3] |
| NP-40 (Nonidet P-40) | 10% | 1% | A non-ionic detergent that disrupts the cell membrane to release cellular contents.[1][3] |
| EDTA | 0.5 M | 1 mM | A chelating agent that inhibits metalloproteases. |
| Protease Inhibitor Cocktail | 100X | 1X | A mixture of inhibitors to prevent protein degradation by proteases. Must be added fresh before use. |
| Phosphatase Inhibitor Cocktail | 100X | 1X | A mixture of inhibitors to preserve the phosphorylation state of proteins. Should be added fresh if studying phosphorylated proteins. |
| PMSF | 100 mM | 1 mM | A serine protease inhibitor that should be added fresh immediately before use due to its short half-life in aqueous solutions.[4] |
Experimental Protocols
The following are detailed protocols for the lysis of adherent and suspension cells using NP-40 lysis buffer. All steps should be performed on ice or at 4°C to minimize protein degradation.[4]
Protocol 1: Lysis of Adherent Cells
-
Cell Culture and Preparation:
-
Grow adherent cells in a culture dish to the desired confluency (typically 70-90%).
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold NP-40 lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to the culture dish. A general guideline is to use 0.5-1.0 mL of lysis buffer for a 10 cm dish.
-
Use a cell scraper to gently scrape the cells from the surface of the dish in the presence of the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 12,000 - 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
-
Supernatant Collection and Storage:
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Aliquots of the lysate can be used immediately for downstream applications or stored at -80°C for long-term use.
-
Protocol 2: Lysis of Suspension Cells
-
Cell Collection and Preparation:
-
Transfer the suspension cell culture to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold NP-40 lysis buffer (with freshly added inhibitors) to the cell pellet. The volume will depend on the number of cells; a starting point is 1 mL per 10^7 to 10^8 cells.[6]
-
Resuspend the cell pellet by gentle pipetting or vortexing.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes, vortexing gently every 10 minutes.
-
Clarify the lysate by centrifugation at 12,000 - 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection and Storage:
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Measure the protein concentration.
-
Use the lysate for immediate analysis or store in aliquots at -80°C.
-
Visualizations
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. The activity of this pathway is often assessed using protein extracts obtained with NP-40 lysis buffer, which effectively preserves the phosphorylation status of key signaling molecules when supplemented with phosphatase inhibitors.
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow for Cell Lysis and Protein Extraction
The following diagram illustrates the general workflow for preparing protein lysates from cultured cells using NP-40 lysis buffer for subsequent analysis.
Caption: Cell lysis and protein extraction workflow.
References
Optimal Concentration of NP-40 for Immunoprecipitation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of T0080 NP-40 (Nonidet P-40) for successful immunoprecipitation (IP). NP-40 is a non-ionic detergent crucial for cell lysis and the solubilization of proteins, which is essential for forming antibody-antigen complexes in IP experiments. The concentration of NP-40 in the lysis buffer is a critical parameter that can significantly impact the efficiency of protein extraction and the specificity of the immunoprecipitation by minimizing non-specific protein binding.
Key Considerations for NP-40 Concentration
The ideal concentration of NP-40 is a balance between efficient cell lysis and preservation of protein-protein interactions while minimizing background noise. A concentration that is too high can disrupt weak or transient protein interactions, while a concentration that is too low may result in incomplete cell lysis and protein solubilization.
Commonly used concentrations of NP-40 in lysis buffers for immunoprecipitation range from 0.1% to 1.0%.[1][2] However, for certain applications, such as the identification of interacting proteins by mass spectrometry, a lower concentration of around 0.05% may be optimal to reduce non-specific binding.[3][4] Conversely, for tightly bound protein complexes or proteins that are difficult to solubilize, a higher concentration of up to 2% may be necessary.[2]
Data Presentation: NP-40 Concentration in Immunoprecipitation
The following table summarizes the recommended concentrations of NP-40 for various immunoprecipitation applications based on established protocols and scientific literature.
| Application | Recommended NP-40 Concentration | Key Considerations | References |
| Standard Immunoprecipitation | 1% (v/v) | A common starting point for most IP experiments. Provides a good balance of cell lysis and preservation of most protein-protein interactions. | [5][6][7][8] |
| Co-Immunoprecipitation (Co-IP) | 0.1% - 0.5% (v/v) | A milder concentration is often preferred to preserve weaker or more transient protein-protein interactions. | [1][9] |
| IP for Mass Spectrometry | 0.05% (v/v) | A low concentration is recommended to minimize non-specific binding and improve the signal-to-noise ratio for subsequent analysis. | [3][4] |
| Difficult to Solubilize Proteins | 1% - 2% (v/v) | A higher concentration may be required to effectively solubilize membrane-bound or aggregated proteins. Optimization is critical. | [2] |
| Nuclear Proteins | 0.5% (in cytoplasmic lysis buffer) | Often used in a two-step lysis procedure where a milder detergent is used for the cytoplasmic fraction first. | [10] |
Experimental Protocols
Protocol 1: Standard Immunoprecipitation with 1% NP-40 Lysis Buffer
This protocol is a general guideline for immunoprecipitation of a target protein from cultured mammalian cells.
Materials:
-
NP-40 Lysis Buffer (1%): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40.[5]
-
Protease Inhibitor Cocktail (add fresh to lysis buffer before use)
-
Phosphatase Inhibitor Cocktail (optional, add fresh)
-
Primary antibody specific to the target protein
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash Buffer: Same as lysis buffer or a buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Cultured mammalian cells
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold NP-40 Lysis Buffer with freshly added protease and phosphatase inhibitors to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cleared lysate.
-
Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them by centrifugation.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads to dissociate the antibody-antigen complex.
-
Incubate for the recommended time and temperature for the chosen elution buffer.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted protein.
-
Protocol 2: Co-Immunoprecipitation with Optimized NP-40 Concentration
For Co-IP experiments, it is crucial to start with a lower concentration of NP-40 and optimize based on the specific protein interaction.
Initial Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40 , 10% glycerol.[9]
Optimization Steps:
-
Perform parallel IP experiments using a range of NP-40 concentrations (e.g., 0.05%, 0.1%, 0.25%, and 0.5%).
-
Analyze the eluates by Western blotting for both the target protein and the expected interacting partner.
-
The optimal NP-40 concentration will be the one that yields the highest signal for the interacting protein with the lowest background.
Mandatory Visualization
Experimental Workflow for Immunoprecipitation
Caption: A flowchart illustrating the key steps of a typical immunoprecipitation experiment.
Logical Relationship for Optimizing NP-40 Concentration
Caption: The relationship between NP-40 concentration and experimental outcomes in immunoprecipitation.
References
- 1. Co-immunoprecipitation: how to increase amount of interacting protein? - Protein and Proteomics [protocol-online.org]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Immunoprecipitation / coimmunoiprecipitation (IP / Co-IP) {biochemistry} [protocols.io]
- 10. benchchem.com [benchchem.com]
Application Notes: Isolating Cytoplasmic and Nuclear Proteins Using T0080 NP-40
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NP-40 Fractionation and Nucleic Acid Extraction in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NP-40 Fractionation and Nucleic Acid Extraction in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Analysis of the expression of certain proteins from different cellular compartments using the Western Blot technique - [ortoalresa.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchhub.com [researchhub.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. academic.oup.com [academic.oup.com]
Application Notes: Utilizing NP-40 in Co-Immunoprecipitation Protocols for Robust Protein Interaction Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a cornerstone technique for elucidating protein-protein interactions within the native cellular environment. The success of a Co-IP experiment hinges on the careful preservation of these interactions while effectively lysing the cells to release protein complexes. The choice of detergent in the lysis buffer is therefore critical. NP-40 (Nonidet P-40), a non-ionic detergent, is widely employed in Co-IP protocols due to its mild nature, which facilitates the disruption of lipid-lipid and lipid-protein interactions while minimizing the denaturation of proteins and the disruption of protein-protein interactions.[1][2] This document provides detailed application notes and protocols for the effective use of NP-40 in Co-IP experiments, tailored for researchers in basic science and drug development.
The Role of NP-40 in Co-IP
NP-40 is a gentle, non-ionic detergent that is effective at solubilizing membrane proteins and extracting cytoplasmic proteins.[2] Unlike harsher ionic detergents such as SDS, NP-40 helps to maintain proteins in their native conformation, which is essential for preserving the integrity of protein complexes.[1][2] However, it is important to note that NP-40 may not be sufficient to lyse nuclear membranes.[2]
The concentration of NP-40 in the lysis buffer is a critical parameter that requires optimization. While a concentration of 1% is commonly used, studies have shown that lower concentrations can be more effective in reducing non-specific binding, particularly when the target protein is of low abundance.[3] Conversely, excessively high concentrations of NP-40 can disrupt weak or transient protein-protein interactions.[3]
Data Presentation: Optimizing NP-40 Concentration
The optimal concentration of NP-40 should be determined empirically for each specific protein complex under investigation. A study by Yang et al. (2007) provided a quantitative analysis of the effect of NP-40 concentration on immunoprecipitation efficiency, which can serve as a valuable guideline for optimization. The following table summarizes the key findings on the recovery of a target protein (ADH) and a non-specific binding protein (BSA) at various NP-40 concentrations.
| NP-40 Concentration (%) | Target Protein (ADH) Recovery (%) | Non-specific Binding (BSA) Recovery (%) |
| 0 | 100 | 100 |
| 0.02 | 110 | 80 |
| 0.05 | 120 | 60 |
| 0.1 | 115 | 75 |
| 0.5 | 90 | 90 |
| 1.0 | 85 | 95 |
Data adapted from Yang, L., et al. (2007). "Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins." J. Am. Soc. Mass Spectrom. 18(7): 1343-1349.[3]
As the data indicates, a low concentration of NP-40 (around 0.05%) was found to be optimal for maximizing the recovery of the target protein while minimizing non-specific binding.[3] Higher concentrations (e.g., 1%) were shown to be detrimental to the immunoprecipitation efficiency.[3]
Comparison with Other Detergents
While NP-40 is a popular choice, other detergents can also be used in Co-IP protocols. The selection of the appropriate detergent depends on the nature of the protein-protein interaction and the subcellular localization of the proteins of interest.
| Detergent | Type | Characteristics | Recommended Concentration for Co-IP |
| NP-40 | Non-ionic | Mild; preserves most protein-protein interactions; less effective for nuclear lysis.[2][4] | 0.1 - 1.0% (optimization recommended, with lower concentrations often being preferable)[3] |
| Triton (B1239919) X-100 | Non-ionic | Generally considered slightly harsher than NP-40; may disrupt some weaker interactions.[4][5] | 0.1 - 1.0%[5] |
| CHAPS | Zwitterionic | More effective at solubilizing membrane proteins than NP-40 and Triton X-100 while still being relatively mild.[6] | 0.5 - 1.0% |
| Digitonin | Non-ionic | Very mild; useful for preserving weak or transient interactions and for isolating mitochondrial protein complexes.[2] | 1.0 - 2.0% |
| RIPA Buffer | Mixed | Contains both non-ionic and ionic detergents (e.g., SDS, sodium deoxycholate); generally too harsh for Co-IP as it disrupts most protein-protein interactions.[2] | Not recommended for Co-IP |
Experimental Protocols
Protocol 1: Co-immunoprecipitation using NP-40 Lysis Buffer
This protocol is a general guideline for performing a Co-IP experiment using an NP-40-based lysis buffer to study the interaction between a "bait" protein and its interacting "prey" protein(s).
Materials:
-
Cells or Tissues: Expressing the target protein complex.
-
Ice-cold PBS: Phosphate-Buffered Saline.
-
NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Note: The NP-40 concentration may need to be optimized (e.g., starting with a range of 0.1% to 1.0%).[7]
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to the lysis buffer before use.
-
Primary Antibody: Specific for the "bait" protein.
-
Isotype Control IgG: From the same species as the primary antibody.
-
Protein A/G Agarose or Magnetic Beads.
-
Wash Buffer: NP-40 Lysis Buffer with a potentially lower concentration of NP-40 (e.g., 0.1%).
-
Elution Buffer: e.g., 1x SDS-PAGE sample buffer or a low pH buffer like 0.1 M glycine (B1666218) (pH 2.5-3.0).
-
Microcentrifuge tubes, refrigerated centrifuge, and rotator.
Procedure:
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold NP-40 Lysis Buffer (with freshly added inhibitors) to the cell pellet. c. Incubate on ice for 30 minutes with occasional vortexing to lyse the cells. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add Protein A/G beads to the cleared lysate. b. Incubate on a rotator for 1 hour at 4°C to remove proteins that non-specifically bind to the beads. c. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody against the "bait" protein. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add pre-washed Protein A/G beads to the lysate-antibody mixture. d. Incubate on a rotator for an additional 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C). b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
Elution: a. After the final wash, carefully remove all of the supernatant. b. To elute the protein complexes, resuspend the beads in Elution Buffer. c. If using SDS-PAGE sample buffer, boil the samples for 5-10 minutes. d. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
Analysis: a. The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting to detect the "bait" and co-immunoprecipitated "prey" proteins. b. Alternatively, the eluted proteins can be identified by mass spectrometry for a broader analysis of the protein complex.
Mandatory Visualizations
Co-Immunoprecipitation (Co-IP) Experimental Workflow
Caption: A schematic overview of the Co-immunoprecipitation (Co-IP) workflow.
EGFR Signaling Pathway: EGFR-Grb2 Interaction
Caption: Simplified diagram of the EGFR signaling pathway focusing on the EGFR-Grb2 interaction.
References
- 1. Different molecular recognition by three domains of the full-length GRB2 to SOS1 proline-rich motifs and EGFR phosphorylated sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation / coimmunoiprecipitation (IP / Co-IP) {biochemistry} [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Difference between Nonidet-P40 and Tween20 and TritonX100 - Protein and Proteomics [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubilisation effect of Nonidet P-40, triton X-100 and CHAPS in the detection of MHC-like glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Protein Extraction with T0080 NP-40 Lysis Buffer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the extraction of proteins from mammalian cells and tissues using T0080 NP-40 Lysis Buffer. The non-ionic detergent, Nonidet P-40 (NP-40), is a key component that facilitates the gentle lysis of cell membranes, making this buffer ideal for the extraction of cytoplasmic and membrane-bound proteins while aiming to preserve protein-protein interactions.[1][2]
Introduction
This compound NP-40 Lysis Buffer is a mild, non-denaturing buffer used to solubilize proteins from whole cells or cellular compartments.[1][2] Its composition is designed to effectively disrupt the plasma membrane without significantly disturbing the nuclear membrane, allowing for the enrichment of cytoplasmic proteins.[3] This characteristic makes it a suitable choice for a variety of downstream applications, including Western blotting, immunoprecipitation (IP), co-immunoprecipitation (Co-IP), and enzyme-linked immunosorbent assays (ELISA).[4]
The primary components of the this compound NP-40 Lysis Buffer and their functions are outlined below:
| Component | Function |
| 50 mM Tris-HCl, pH 8.0 | Maintains a stable pH environment to preserve protein structure and function.[5] |
| 150 mM Sodium Chloride | Maintains physiological ionic strength. |
| 1% Nonidet P-40 (NP-40) | A non-ionic detergent that solubilizes membrane proteins by disrupting lipid-lipid and lipid-protein interactions.[4] |
It is crucial to supplement the lysis buffer with protease and phosphatase inhibitors immediately before use to prevent protein degradation and dephosphorylation.[4][6]
Data Presentation: Lysis Buffer Comparison
The choice of lysis buffer can significantly impact protein yield. While NP-40 is a mild detergent, harsher buffers like RIPA, which contains ionic detergents such as SDS, may result in a higher total protein yield, especially for hard-to-solubilize or nuclear proteins.[1][7][8]
| Lysis Buffer | Typical Protein Yield (from ~1x10^7 cells) | Key Advantages | Common Applications |
| This compound NP-40 | 1.5 - 2.5 mg | Preserves protein-protein interactions | Immunoprecipitation, Co-IP, analysis of cytoplasmic signaling proteins[1][2] |
| RIPA Buffer | 2.0 - 3.5 mg | High protein solubilization efficiency | Western blotting of total cell lysates, including nuclear and mitochondrial proteins[1][7] |
Note: Protein yields are approximate and can vary significantly depending on cell type, density, and experimental conditions.
Experimental Protocols
Protocol 1: Protein Extraction from Adherent Mammalian Cells
Materials:
-
This compound NP-40 Lysis Buffer
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold this compound NP-40 Lysis Buffer supplemented with protease and phosphatase inhibitors to the dish (e.g., 0.5 mL for a 10 cm dish).
-
Using a cell scraper, gently scrape the cells off the surface of the dish in the presence of the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[9][10]
-
Centrifuge the lysate at 13,000 rpm for 20 minutes at 4°C to pellet the cell debris.[4]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a detergent-compatible protein assay such as the Bicinchoninic Acid (BCA) assay. The Bradford assay is not recommended due to interference from the NP-40 detergent.
-
The protein extract is now ready for downstream applications or can be stored at -80°C for long-term storage.
Protocol 2: Protein Extraction from Suspension Mammalian Cells
Materials:
-
This compound NP-40 Lysis Buffer
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Repeat the wash step twice.
-
After the final wash, discard the supernatant and add an appropriate volume of ice-cold this compound NP-40 Lysis Buffer with inhibitors to the cell pellet.
-
Gently resuspend the pellet by pipetting up and down.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 13,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant containing the soluble proteins to a fresh, pre-chilled microcentrifuge tube.
-
Quantify the protein concentration using the BCA assay.
-
Use the protein extract immediately or store at -80°C.
Mandatory Visualization
Signaling Pathway Diagram: EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is often implicated in cancer.[11] The study of protein-protein interactions and phosphorylation events within this cascade is frequently performed using lysates prepared with mild detergents like NP-40 to preserve these interactions.
Caption: EGFR Signaling Pathway Workflow.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for protein extraction using this compound NP-40 Lysis Buffer and subsequent analysis by Western blotting.
Caption: Protein Extraction and Analysis Workflow.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. NP-40 Fractionation and Nucleic Acid Extraction in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot protocol [protocols.io]
- 5. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 6. origene.com [origene.com]
- 7. What are the common lysis buffers for general protein extraction? | AAT Bioquest [aatbio.com]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. benchchem.com [benchchem.com]
- 10. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: NP-40 Buffer for Western Blot Analysis
Introduction
Nonidet P-40 (NP-40), a non-ionic detergent, is a key component in lysis buffers used for the extraction of proteins from cultured cells and tissues for subsequent analysis by Western blot. This buffer is particularly effective for solubilizing cytoplasmic and membrane-bound proteins while generally leaving nuclear structures intact.[1][2] Its mild nature helps to preserve protein-protein interactions, making it a suitable choice for immunoprecipitation and other protein interaction studies.[2][3] These application notes provide a detailed protocol for the preparation and use of NP-40 lysis buffer in Western blot analysis.
Principles and Applications
The NP-40 lysis buffer effectively disrupts the plasma membrane by solubilizing lipids and proteins, thereby releasing cellular contents.[3] The buffer's composition is designed to maintain the stability and integrity of the extracted proteins. Tris-HCl provides a stable pH environment, while sodium chloride helps to maintain isotonicity and enhance protein solubility.[3] For studies involving protein phosphorylation or to prevent degradation, the buffer must be supplemented with phosphatase and protease inhibitors immediately before use.[4][5][6][7]
NP-40 buffer is a popular choice for researchers studying cytoplasmic or membrane-associated proteins.[1] However, for complete extraction of proteins from all cellular compartments, including the nucleus, a harsher lysis buffer such as RIPA buffer, which contains ionic detergents like SDS, may be more appropriate.[1][2][8]
NP-40 Lysis Buffer Recipes
Several variations of the NP-40 lysis buffer exist. The choice of a specific recipe may depend on the cell type and the specific proteins of interest. Below are commonly used formulations.
| Component | Concentration | Purpose |
| Tris-HCl | 50 mM, pH 7.4-8.5 | Buffering agent to maintain a stable pH[3] |
| NaCl | 150 mM | Maintains isotonicity and improves protein solubility[3] |
| NP-40 (or Igepal CA-630) | 1% (v/v) | Non-ionic detergent to lyse cell membranes[1][2][3] |
| EDTA | 1-5 mM | Chelating agent, inhibits metalloproteases[1][3] |
| Glycerol | 10% (v/v) | Stabilizing agent[3][4] |
| Protease Inhibitors | Varies (e.g., 1 mM PMSF, 1x cocktail) | Prevents protein degradation by proteases[6][7][9] |
| Phosphatase Inhibitors | Varies (e.g., 1 mM Na3VO4, 1x cocktail) | Prevents dephosphorylation of proteins[6][7][9] |
Note: Protease and phosphatase inhibitors are unstable and should be added fresh to the lysis buffer immediately before use.[4][10]
Experimental Protocol: Western Blotting using NP-40 Lysis Buffer
This protocol outlines the key steps for preparing protein lysates from cultured cells using NP-40 buffer and subsequent analysis by Western blot.
I. Preparation of NP-40 Lysis Buffer
-
To prepare 50 mL of NP-40 Lysis Buffer, combine the following reagents:
-
2.5 mL of 1 M Tris-HCl, pH 8.0
-
1.5 mL of 5 M NaCl
-
0.5 mL of NP-40
-
45.5 mL of distilled water
-
-
Mix thoroughly and store at 4°C.
-
Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer.
II. Cell Lysis
For Adherent Cells:
-
Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[1][11]
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold NP-40 lysis buffer (e.g., 0.5 - 1 mL for a 10 cm dish).[1][11]
-
Using a cell scraper, scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1][11]
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[1][4]
-
Centrifuge the lysate at approximately 13,000-14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[4][11][12]
-
Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube. Avoid disturbing the pellet.[11][12]
For Suspension Cells:
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.[12]
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again to pellet the cells and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold NP-40 lysis buffer.
-
Proceed with the incubation and centrifugation steps as described for adherent cells.
III. Protein Quantification
-
Determine the protein concentration of the lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay. The Bradford assay is not recommended when using NP-40 buffer.[13]
-
Based on the protein concentration, calculate the volume of lysate required for each sample to ensure equal loading on the SDS-PAGE gel.
IV. Sample Preparation for SDS-PAGE
-
To the desired amount of protein lysate, add an appropriate volume of 4x or 6x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -20°C or -80°C for future use.[4][11]
Experimental Workflow
The following diagram illustrates the key steps involved in a typical Western blot experiment starting from cell lysis with NP-40 buffer.
Caption: Workflow for Western Blotting using NP-40 Lysis Buffer.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low protein yield | Incomplete cell lysis | Increase incubation time with lysis buffer or sonicate the lysate briefly on ice. |
| Insufficient lysis buffer | Ensure an adequate volume of buffer is used for the number of cells. | |
| Protein degradation | Inactive or insufficient protease/phosphatase inhibitors | Add fresh inhibitors to the lysis buffer immediately before use. Keep samples on ice at all times. |
| Inconsistent protein loading | Inaccurate protein quantification | Use a compatible protein assay like BCA. Ensure thorough mixing of the lysate before taking an aliquot for quantification. |
| Weak signal for protein of interest | Protein not efficiently extracted by NP-40 | Consider using a stronger lysis buffer, such as RIPA buffer, especially for nuclear or tightly bound membrane proteins. |
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 3. kitchenaiding.com [kitchenaiding.com]
- 4. Western Blot protocol [protocols.io]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 7. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 9. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. origene.com [origene.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application of T0080 NP-40 in studying protein-protein interactions.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
T0080 NP-40, a non-ionic detergent, is a crucial reagent in the study of protein-protein interactions (PPIs). Its utility stems from its mild, non-denaturing properties, which allow for the effective solubilization of cellular proteins while preserving their native structure and intricate interaction networks.[1][2][3] This makes it an indispensable tool for techniques such as co-immunoprecipitation (Co-IP) and pull-down assays, which are fundamental to elucidating protein function and cellular signaling pathways.[4][5] This document provides detailed application notes and protocols for the use of this compound NP-40 in PPI studies.
Properties of this compound NP-40
NP-40 is the commercial name for nonylphenoxypolyethoxylethanol. As a non-ionic detergent, it does not possess a net electrical charge, which contributes to its gentle action on proteins.[2] It effectively disrupts lipid-lipid and lipid-protein interactions within cell membranes to release cytoplasmic and membrane-associated proteins, but it is less prone to breaking protein-protein interactions compared to ionic detergents like SDS.[6][7]
Key Physicochemical Properties of NP-40:
| Property | Value | Reference |
| Detergent Class | Non-ionic | [8] |
| Molecular Weight | ~617 g/mol | [8] |
| Critical Micelle Concentration (CMC) | 0.29 mM (~0.0179% w/v) in water | [8] |
| Aggregation Number | 149 | [8] |
| Micelle Molecular Weight | ~90,000 Da | [8] |
| Cloud Point | 80°C | [8] |
| Dialyzable | No | [8] |
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles.[9][10] Working above the CMC is essential for effective protein solubilization.
Applications in Protein-Protein Interaction Studies
This compound NP-40 is predominantly used in the preparation of cell lysates for two primary techniques aimed at studying PPIs:
-
Co-Immunoprecipitation (Co-IP): This technique is used to identify and validate in vivo protein interactions. An antibody targeting a known "bait" protein is used to pull it out of a cell lysate, along with any "prey" proteins that are bound to it.[5][11]
-
Pull-Down Assay: This is an in vitro method to detect direct physical interactions between two or more proteins. A purified and tagged "bait" protein is immobilized on beads and used to capture its interacting partners ("prey") from a cell lysate.[4][11]
The choice of detergent and its concentration is critical for the success of these experiments. NP-40 is favored for its ability to reduce non-specific binding while maintaining specific, and sometimes weak, protein-protein interactions.[5][12]
Experimental Protocols
Preparation of Lysis Buffer Containing this compound NP-40
A well-formulated lysis buffer is crucial for successful PPI studies. The following is a standard NP-40 lysis buffer recipe, which can be optimized for specific cell types and protein complexes.
Standard NP-40 Lysis Buffer (for Co-IP and Pull-Down Assays):
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 1 M | 50 mM | Buffering agent to maintain pH |
| NaCl | 5 M | 150 mM | Maintains ionic strength, reduces non-specific binding |
| EDTA | 0.5 M | 1 mM | Chelates divalent cations, inhibits metalloproteases |
| This compound NP-40 | 10% (v/v) | 0.5 - 1.0% (v/v) | Detergent for cell lysis and protein solubilization |
| Protease Inhibitor Cocktail | 100X | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 100X | 1X | Prevents dephosphorylation of proteins |
Note: The optimal concentration of NP-40 can vary. For potentially weak or transient interactions, a lower concentration (e.g., 0.1-0.5%) may be preferable.[5][13] For more stable complexes or to reduce background, a higher concentration (up to 1%) can be used.[14] Studies have shown that for low abundance proteins, a lower detergent concentration (around 0.05%) can improve immunoprecipitation effectiveness by decreasing non-specific binding.[15][16]
Protocol for Co-Immunoprecipitation (Co-IP)
This protocol outlines the key steps for performing a Co-IP experiment to identify the interaction partner of a target protein.
Materials:
-
Cultured cells expressing the proteins of interest
-
Ice-cold PBS
-
NP-40 Lysis Buffer (see above)
-
Antibody specific to the "bait" protein
-
Isotype control IgG
-
Protein A/G magnetic or agarose (B213101) beads
-
Wash Buffer (NP-40 Lysis Buffer with a potentially lower NP-40 concentration, e.g., 0.1%)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a low pH glycine (B1666218) buffer)
-
Refrigerated centrifuge and rotator
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold NP-40 Lysis Buffer to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate on a rotator for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody (targeting the bait protein) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer. This step is critical for removing non-specifically bound proteins.[5]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads to dissociate the protein complex from the antibody.
-
Boil the sample if using SDS-PAGE sample buffer.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to detect the "prey" protein.
-
Protocol for Pull-Down Assay
This protocol describes how to perform a pull-down assay using a purified, tagged "bait" protein.
Materials:
-
Purified, tagged "bait" protein (e.g., GST-tagged, His-tagged)
-
Affinity beads corresponding to the tag (e.g., Glutathione (B108866) agarose, Ni-NTA agarose)
-
Cell lysate prepared using NP-40 Lysis Buffer (as described in the Co-IP protocol)
-
Wash Buffer (similar to Co-IP)
-
Elution Buffer (specific to the tag, e.g., reduced glutathione for GST-tags, imidazole (B134444) for His-tags)
Procedure:
-
Bait Protein Immobilization:
-
Incubate the purified tagged bait protein with the corresponding affinity beads for 1-2 hours at 4°C on a rotator.
-
Wash the beads to remove any unbound bait protein.
-
-
Binding of Prey Proteins:
-
Add the cell lysate to the beads coated with the bait protein.
-
As a negative control, incubate lysate with beads that have been incubated with the tag alone (e.g., GST) or no bait protein.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.[4]
-
-
Elution:
-
Add the appropriate Elution Buffer to the beads.
-
Incubate to release the bait protein and its interacting partners.
-
Pellet the beads and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to identify the "prey" proteins.
-
Visualizations
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for a typical Co-Immunoprecipitation experiment.
Experimental Workflow for Pull-Down Assay
Caption: Workflow for a typical Pull-Down Assay experiment.
Example Signaling Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) pathway is a well-characterized signaling cascade often studied using Co-IP with NP-40 containing buffers to investigate interactions between its components.[12]
Caption: Simplified EGFR signaling pathway.
Conclusion
This compound NP-40 is a versatile and effective non-ionic detergent for the study of protein-protein interactions. Its mild nature allows for the preservation of these delicate interactions during cell lysis and subsequent affinity purification steps. By carefully optimizing the concentration of NP-40 in lysis and wash buffers, researchers can minimize non-specific binding and successfully isolate and identify specific protein complexes. The protocols and guidelines presented here provide a solid foundation for utilizing this compound NP-40 in Co-IP and pull-down experiments to advance our understanding of cellular protein networks.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 3. Detergents for Protein Solubilization | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 8. Thermo Scientific NP-40 Surfact-Amps Detergent Solution 50 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 9. nanoscience.com [nanoscience.com]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. Pull-down assays [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Co-immunoprecipitation: how to increase amount of interacting protein? - Protein and Proteomics [protocol-online.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Solubilizing Membrane Proteins Using T0080 NP-40
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0080, commonly known as Nonidet P-40 (NP-40), is a non-ionic detergent crucial for the solubilization of membrane proteins. Its mild, non-denaturing properties make it highly effective at disrupting lipid-lipid and lipid-protein interactions within the cell membrane while preserving the native structure and function of many proteins. This characteristic is essential for a variety of downstream applications, including immunoprecipitation (IP), co-immunoprecipitation (co-IP), Western blotting, and enzyme activity assays. Unlike harsher ionic detergents, such as SDS, NP-40 is less likely to disrupt protein-protein interactions, making it a suitable choice for studying protein complexes.
This document provides detailed application notes and protocols for the effective use of this compound NP-40 in the solubilization of membrane proteins.
Key Properties of this compound NP-40
Understanding the physicochemical properties of NP-40 is critical for optimizing its use in membrane protein solubilization.
| Property | Value | Significance in Application |
| Detergent Class | Non-ionic | Minimizes protein denaturation and preserves protein-protein interactions. |
| Molecular Weight | ~680 g/mol | Affects micelle size and detergent-protein complex formation. |
| Critical Micelle Concentration (CMC) | 0.05-0.3 mM | The concentration at which detergent monomers begin to form micelles, which is essential for solubilizing membrane proteins. Effective solubilization typically requires a detergent concentration 2-5 times the CMC. |
| Aggregation Number | ~149 | The number of detergent molecules in a single micelle. |
| Micelle Molecular Weight | ~90,000 Da | Influences the size of the detergent-protein complex, which can be a factor in downstream applications like size-exclusion chromatography. |
| Cloud Point | 80°C | The temperature at which the detergent solution becomes cloudy and phase separation occurs. Experiments should be conducted well below this temperature. |
Application Notes
Optimizing NP-40 Concentration
The optimal concentration of NP-40 is a balance between achieving efficient membrane protein solubilization and minimizing protein denaturation. A concentration of 1% (v/v) NP-40 is a common starting point for many applications. However, the ideal concentration can vary depending on the specific protein, cell type, and downstream application.
| Parameter | Recommendation | Rationale |
| General Use | 0.5 - 2.0% (v/v) | A 1% solution is often effective for solubilizing a wide range of membrane proteins. |
| For Co-IP | 0.5 - 1.0% (v/v) | A lower concentration can help preserve delicate protein-protein interactions. |
| Initial Screening | Test a range of concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%) | Empirical testing is crucial to determine the optimal concentration for your specific protein of interest. |
Detergent-to-Protein Ratio
The ratio of detergent to total protein is a critical factor for successful solubilization. A general guideline is a detergent-to-protein mass ratio of 10:1. This ensures that there is sufficient detergent to form micelles and encapsulate the hydrophobic domains of the membrane proteins.
| Condition | Recommended Ratio (Detergent:Protein) | Notes |
| Initial Solubilization | 10:1 (w/w) | A good starting point for most membrane proteins. |
| Optimization | 2:1 to 20:1 (w/w) | The optimal ratio may need to be determined empirically. |
Lysis Buffer Composition
A well-formulated lysis buffer is essential for successful protein extraction. The following table provides a common recipe for an NP-40 lysis buffer.
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4-8.0 | 50 mM | Buffering agent to maintain a stable pH. |
| NaCl | 150 mM | Mimics physiological ionic strength and helps to disrupt non-specific protein interactions. |
| NP-40 | 1.0% (v/v) | Solubilizes membrane proteins. |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation by proteases released during cell lysis. Must be added fresh. |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation of proteins. Add fresh if studying phosphorylated proteins. |
Experimental Protocols
Protocol 1: Solubilization of Membrane Proteins from Cultured Cells
This protocol describes the general procedure for extracting membrane proteins from adherent or suspension cultured cells using an NP-40 lysis buffer.
Materials:
-
NP-40 Lysis Buffer (see recipe above)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Place the culture dish on ice, aspirate the culture medium, and wash the cells once with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Adherent Cells: Add an appropriate volume of ice-cold NP-40 Lysis Buffer (e.g., 1 mL for a 10 cm dish) directly to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Resuspend the cell pellet in an appropriate volume of ice-cold NP-40 Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes to facilitate lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, containing the solubilized membrane proteins, to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a detergent-compatible protein assay, such as the BCA assay.
-
Storage: The protein lysate can be used immediately for downstream applications or stored at -80°C for future use.
Protocol 2: Immunoprecipitation of a Solubilized Membrane Protein
This protocol outlines the steps for immunoprecipitating a specific membrane protein from a lysate prepared with NP-40 lysis buffer.
Materials:
-
Protein lysate containing the solubilized membrane protein of interest
-
Primary antibody specific to the target protein
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash Buffer (e.g., NP-40 Lysis Buffer with a lower NP-4
Application Notes and Protocols for Preparing Lysates for Kinase Assays using NP-40 Protocol (T0080)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preparation of high-quality cell lysates is a critical first step for the accurate and reliable assessment of kinase activity. The choice of lysis buffer is paramount, as it must effectively solubilize cellular proteins while preserving the integrity and phosphorylation status of kinases and their substrates. The T0080 protocol, utilizing a Nonidet P-40 (NP-40) based lysis buffer, is a widely adopted method for preparing whole-cell extracts suitable for various downstream applications, including kinase assays, immunoprecipitation, and Western blotting.
NP-40 is a non-ionic detergent that is milder than ionic detergents like SDS, which allows for the effective disruption of the plasma membrane while generally preserving the native conformation of proteins and protein-protein interactions.[1][2] This characteristic is particularly advantageous for kinase assays, where maintaining the enzymatic activity of the kinase of interest is essential.
Crucially, the lysis buffer must be supplemented with a cocktail of protease and phosphatase inhibitors.[3] Upon cell lysis, endogenous proteases and phosphatases are released, which can rapidly degrade proteins and dephosphorylate key signaling molecules, respectively.[3] The inclusion of these inhibitors is non-negotiable for preserving the phosphorylation-dependent activation states of kinases and their substrates, ensuring that the in vitro assay reflects the in vivo signaling landscape.[4]
These application notes provide a detailed, step-by-step protocol for preparing cell lysates for kinase assays using an NP-40-based buffer.
Data Presentation
Table 1: NP-40 Lysis Buffer (this compound) Composition
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl (pH 7.5) | 1 M | 25-50 mM | Buffering agent to maintain pH |
| NaCl | 5 M | 150 mM | Maintains ionic strength |
| NP-40 | 10% | 1% | Non-ionic detergent for cell lysis |
| EDTA | 0.5 M | 1 mM | Chelates divalent cations, inhibiting metalloproteases |
Note: It is recommended to prepare a 10X stock solution of the buffer components without NP-40 and add the detergent just before preparing the 1X working solution.
Table 2: Recommended Protease and Phosphatase Inhibitors
| Inhibitor | Target Class | Typical Working Concentration |
| Protease Inhibitors | ||
| PMSF | Serine proteases | 1 mM |
| Aprotinin | Serine proteases | 1 µg/mL |
| Leupeptin | Serine and cysteine proteases | 1 µg/mL |
| Pepstatin A | Aspartic proteases | 1 µg/mL |
| Phosphatase Inhibitors | ||
| Sodium Orthovanadate (Na3VO4) | Tyrosine phosphatases | 1 mM |
| Sodium Fluoride (NaF) | Serine/threonine phosphatases | 10 mM |
| β-glycerophosphate | Serine/threonine phosphatases | 10 mM |
| Sodium Pyrophosphate | Serine/threonine phosphatases | 1-100 mM |
Note: Commercially available protease and phosphatase inhibitor cocktails are a convenient and reliable option.[5][6] Always add inhibitors to the lysis buffer immediately before use, as some are unstable in aqueous solutions.[7]
Experimental Protocols
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
NP-40 Lysis Buffer (see Table 1)
-
Protease and Phosphatase Inhibitors (see Table 2)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
-
Protein assay reagent (e.g., BCA assay kit)
Protocol 1: Preparation of Lysate from Adherent Cells
-
Cell Culture and Harvest: Grow cells to the desired confluency (typically 80-90%) in a culture dish.
-
Washing: Place the culture dish on ice and aspirate the culture medium. Wash the cells twice with ice-cold PBS.[8]
-
Lysis: Aspirate the PBS completely. Add an appropriate volume of ice-cold NP-40 Lysis Buffer supplemented with freshly added protease and phosphatase inhibitors. A typical volume is 0.5-1.0 mL for a 10 cm dish.[8]
-
Scraping: Using a pre-chilled cell scraper, gently scrape the cells off the surface of the dish in the presence of the lysis buffer.
-
Incubation: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes to ensure complete lysis.[7]
-
Clarification: Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[8][9]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the lysate using a suitable protein assay, such as the BCA assay.
-
Storage: The lysate is now ready for downstream applications. For immediate use, keep it on ice. For long-term storage, aliquot the lysate into smaller volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Lysate from Suspension Cells
-
Cell Harvest: Transfer the cell suspension to a centrifuge tube.
-
Pelleting: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[9]
-
Washing: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat the centrifugation and washing step.
-
Lysis: Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold NP-40 Lysis Buffer supplemented with freshly added protease and phosphatase inhibitors.
-
Incubation: Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C.[9]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Storage: Store the lysate at -80°C in aliquots for future use.
Mandatory Visualization
Caption: Workflow for preparing cell lysates for kinase assays.
Caption: Analysis of the MAPK/ERK pathway using NP-40 lysates.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. biocompare.com [biocompare.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. origene.com [origene.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting low protein yield with T0080 NP-40 extraction.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low protein yield with NP-40-based extraction methods.
Frequently Asked Questions (FAQs)
Q1: What is NP-40, and why is it used for protein extraction?
Nonidet P-40 (NP-40) is a mild, non-ionic detergent crucial for cell lysis in molecular biology.[1][2] It effectively disrupts the cell membrane by solubilizing proteins and lipids, allowing for the extraction of cytoplasmic and membrane-bound proteins.[1][2] Its gentle nature helps preserve protein structure and protein-protein interactions, making it suitable for assays like co-immunoprecipitation (co-IP).[1][3]
Q2: What are the typical components of an NP-40 lysis buffer?
A standard NP-40 lysis buffer recipe includes a buffering agent to maintain pH, salt to maintain physiological ionic strength, and the NP-40 detergent itself.[2][3] Protease and phosphatase inhibitors are also critical additions to prevent protein degradation and dephosphorylation during the extraction process.[3][4]
Q3: Can NP-40 lysis buffer extract proteins from all cellular compartments?
No, NP-40 is a mild detergent and will not efficiently lyse the nuclear membrane.[1][3] Therefore, an NP-40 lysis buffer primarily extracts cytoplasmic proteins.[3] For whole-cell lysates that include nuclear proteins, a stronger lysis buffer like RIPA buffer, which contains harsher ionic detergents, is recommended.[1][3][4]
Q4: Can the concentration of NP-40 in the lysis buffer affect my protein yield?
Yes, the concentration of NP-40 is critical. A low concentration (e.g., 0.1%) may be too weak, leading to incomplete cell lysis and consequently, low protein yield.[5] For many cell types, a concentration of 1.0% is more effective.[3][5][6] However, for certain applications like immunoprecipitation, a lower concentration may be necessary to preserve delicate protein-protein interactions.[3]
Troubleshooting Guide: Low Protein Yield
This guide addresses common issues encountered during protein extraction with NP-40 lysis buffer that may lead to low protein yield.
Issue 1: Incomplete Cell Lysis
Symptoms:
-
Low protein concentration in the final lysate.
-
Visible, intact cell pellet after centrifugation.
-
High variability in yield between samples.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Detergent Concentration | Increase the NP-40 concentration in your lysis buffer, typically to 1.0%.[3][5][6] |
| Inadequate Lysis Buffer Volume | Ensure a sufficient ratio of lysis buffer to the cell pellet size. A common starting point is 1 mL of buffer for every 10^8 cells.[3] Using too much buffer for a small pellet can result in a dilute sample.[7] |
| Lysis Time is Too Short | Increase the incubation time on ice to at least 30 minutes, with periodic vortexing to aid lysis.[3] |
| NP-40 is Too Mild for Cell Type | For cells that are difficult to lyse or if you need to extract nuclear proteins, consider switching to a stronger lysis buffer like RIPA buffer.[1][3][4] |
| Improper Cell Harvesting | For adherent cells, ensure they are thoroughly scraped. For suspension cells, ensure the pellet is properly resuspended in the lysis buffer.[3] |
Issue 2: Protein Degradation
Symptoms:
-
Low yield of full-length target protein.
-
Appearance of smaller protein bands on a Western blot.
-
Loss of protein activity (if applicable).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Protease Activity | Always add a freshly prepared protease inhibitor cocktail to your lysis buffer immediately before use.[3][8] |
| Sample Processing at Room Temperature | Perform all steps of the protein extraction on ice or at 4°C to minimize the activity of endogenous proteases.[3] |
| Multiple Freeze-Thaw Cycles | Aliquot your lysate into smaller volumes before freezing to avoid repeated freeze-thaw cycles, which can lead to protein degradation.[3] |
Issue 3: Protein Insolubility or Aggregation
Symptoms:
-
A large, insoluble pellet after the final centrifugation step.
-
Low protein concentration in the supernatant.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Protein Forms Insoluble Aggregates | Optimize expression conditions to favor solubility, such as adjusting temperature or using solubility-enhancing tags.[8] You can also try adding solubilizing agents to your lysis buffer.[8] |
| High DNA Content Leading to Viscosity | If the lysate is viscous due to DNA, which can trap proteins, consider sonication to shear the DNA or treatment with DNase.[4][7] |
| Inappropriate Salt Concentration | The salt concentration can affect protein solubility. Try adjusting the NaCl concentration in your buffer; for some proteins, a higher concentration (e.g., up to 500mM) may improve solubility.[9] |
Experimental Protocols
Protocol 1: NP-40 Protein Extraction from Mammalian Cells
Materials:
-
NP-40 Lysis Buffer (50mM Tris-HCl pH 8.0, 150mM NaCl, 1% NP-40)
-
Protease Inhibitor Cocktail
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add fresh, ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.[3]
-
Suspension Cells: Pellet the cells by centrifugation at 400 x g for 5-10 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.[3]
-
-
Cell Lysis:
-
Centrifuge the cell suspension to pellet the cells and discard the supernatant.
-
Add ice-cold NP-40 Lysis Buffer (with freshly added protease inhibitors) to the cell pellet. A general guideline is to add 100 µl of buffer for approximately every 10^6 cells.[4]
-
Gently vortex the tube to resuspend the cell pellet.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[10]
-
-
Clarification of Lysate:
-
Centrifuge the lysate at approximately 13,000 rpm for 10-20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Storage:
-
The lysate can be used immediately or stored in aliquots at -80°C for long-term use.[4]
-
Summary of Key Quantitative Parameters
| Parameter | Value | Notes |
| NP-40 Concentration | 1.0% (v/v) | Can be optimized (0.1% - 2.0%) based on cell type and application.[5] |
| Tris-HCl (pH 8.0) | 50 mM | Maintains a stable pH environment.[3] |
| NaCl Concentration | 150 mM | Maintains physiological ionic strength.[3] |
| Incubation Time on Ice | 30 minutes | Can be increased for hard-to-lyse cells.[3] |
| Clarification Centrifugation | 10,000 - 14,000 x g | At 4°C for 10-20 minutes.[4][13] |
| Protease Inhibitors | Varies by cocktail | Add fresh to lysis buffer immediately before use.[3] |
Visualizations
Experimental Workflow for NP-40 Protein Extraction
Caption: Workflow for protein extraction using NP-40 lysis buffer.
Troubleshooting Pathway for Low Protein Yield
Caption: Decision tree for troubleshooting low protein yield.
References
- 1. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 2. kitchenaiding.com [kitchenaiding.com]
- 3. benchchem.com [benchchem.com]
- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. protocol-online.org [protocol-online.org]
- 13. mybiosource.com [mybiosource.com]
Optimizing T0080 NP-40 concentration to reduce background in Co-IP.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Co-immunoprecipitation (Co-IP) experiments. The focus is on fine-tuning the concentration of the non-ionic detergent NP-40 to minimize background and ensure the specific detection of protein-protein interactions.
Troubleshooting Guide: Optimizing NP-40 for Reduced Background
High background in Co-IP experiments can obscure genuine protein interactions. A common cause is suboptimal concentrations of detergents like NP-40 in lysis and wash buffers. This guide addresses specific issues related to NP-40 concentration.
Question: I am observing high background in my Co-IP experiment. Could the NP-40 concentration in my lysis buffer be the cause?
Answer: Yes, an inappropriate NP-40 concentration in your lysis buffer is a frequent contributor to high background. Non-ionic detergents like NP-40 are crucial for solubilizing proteins by disrupting cell membranes. However, the concentration must be carefully optimized. While a common starting range for NP-40 in lysis buffers is 0.1% to 2%, the ideal concentration can vary depending on the specific protein complex and cell type. An excessively high concentration can disrupt weak or transient protein-protein interactions, while a concentration that is too low may result in incomplete cell lysis and release of cellular components that contribute to nonspecific binding.
Question: How does the NP-40 concentration in my wash buffer affect background?
Answer: The concentration of NP-40 in your wash buffer is critical for reducing nonspecific protein binding to your beads and antibody. Insufficient washing or a wash buffer with a detergent concentration that is too low will fail to remove proteins that are weakly or nonspecifically bound, leading to high background. Conversely, a wash buffer that is too stringent, with a very high NP-40 concentration, may elute your protein of interest along with its interacting partners. A typical concentration range for NP-40 in wash buffers is 0.1% to 1.0%. For interactions that are particularly sensitive, starting with a lower concentration and gradually increasing it is a sound strategy.
Question: What is a good starting point for optimizing NP-40 concentration, and what is the general protocol?
Answer: A systematic approach is best for optimizing NP-40 concentration. Start with a concentration gradient to identify the optimal balance between preserving your specific protein interaction and minimizing background.
Experimental Protocol: NP-40 Concentration Gradient for Lysis Buffer Optimization
-
Prepare a Series of Lysis Buffers: Prepare identical lysis buffers containing a range of NP-40 concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, and 1.0%). Ensure all other components of the buffer (e.g., Tris-HCl, NaCl, protease inhibitors) remain constant.
-
Cell Lysis: Aliquot your cell pellet into equal parts and lyse each aliquot with one of the prepared lysis buffers.
-
Co-immunoprecipitation: Perform the Co-IP as you normally would for each lysate, keeping all other parameters (antibody concentration, incubation time, bead volume) consistent.
-
Washing: Use a consistent wash buffer for all samples, for example, one containing 0.1% NP-40.
-
Elution and Western Blot Analysis: Elute the protein complexes and analyze the results by Western blot. Compare the signal of your protein of interest and its interactor to the level of background bands across the different NP-40 concentrations.
A similar titration can be performed for the wash buffer by using a consistent lysis buffer and varying the NP-40 concentration in the wash buffer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for NP-40 in Co-IP experiments?
A1: The optimal concentration of NP-40 is highly dependent on the specific protein-protein interaction being studied. However, general guidelines exist. For lysis buffers, a concentration of 0.1% to 2% is often used. For wash buffers, a range of 0.1% to 1.0% is common. Some studies have shown that for low-abundance proteins or particularly sensitive interactions, a lower concentration of around 0.05% NP-40 can be beneficial.
Q2: Can I use a different detergent if I can't reduce the background with NP-40?
A2: Yes, if optimizing NP-40 concentration does not resolve the high background issue, you can consider using other non-ionic detergents such as Triton X-100. Sometimes, a combination of detergents or a switch to a different class of detergent may be necessary. It is important to note that different detergents have different properties and may affect your protein interactions differently.
Q3: Besides detergent concentration, what other factors in the wash buffer can I modify to reduce background?
A3: The stringency of your wash buffer can be adjusted by altering the salt concentration (NaCl). Increasing the salt concentration, typically in the range of 150 mM to 1 M, can help to disrupt nonspecific ionic interactions. However, be aware that high salt concentrations can also disrupt weaker specific interactions.
Q4: Should I pre-clear my lysate, and will this help with background even if my NP-40 concentration is optimized?
A4: Pre-clearing the lysate is a highly recommended step to reduce background. This involves incubating the cell lysate with beads before adding the specific antibody. This step removes proteins that non-specifically bind to the beads, thereby reducing the background in your final eluate. This should be done in conjunction with optimizing your NP-40 concentration for the best results.
Data Presentation
Table 1: Recommended NP-40 Concentration Ranges for Co-IP
| Buffer Component | General Starting Concentration Range | Considerations |
| Lysis Buffer | 0.1% - 2.0% | The optimal concentration depends on the sub-cellular localization of the target protein and the strength of the interaction. |
| Wash Buffer | 0.1% - 1.0% | Higher concentrations increase stringency but may disrupt weaker interactions. |
| Binding Buffer | 0.1% - 0.5% | Helps to suppress nonspecific binding during the antibody-antigen incubation step. |
Table 2: Troubleshooting High Background with NP-40 and Other Reagents
| Issue | Potential Cause | Recommended Solution | Concentration Range to Test |
| High Background | NP-40 concentration too low in wash buffer | Increase NP-40 concentration in wash buffer | 0.1% to 1.0% |
| Weak/No Signal | NP-40 concentration too high in lysis/wash buffer | Decrease NP-40 concentration | 0.05% to 0.5% |
| High Background | Ionic interactions causing nonspecific binding | Increase salt (NaCl) concentration in wash buffer | 150 mM to 1 M |
Visualizations
Caption: Co-IP workflow highlighting NP-40 optimization points.
Caption: Impact of NP-40 concentration on Co-IP results.
Technical Support Center: Troubleshooting T0080 NP-40 Solution Issues
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing T0080 NP-40 solutions in their experiments. Below you will find frequently asked questions and troubleshooting advice to address common issues, such as solution cloudiness.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound NP-40 solution become cloudy?
A cloudy appearance in your NP-40 solution can be attributed to several factors:
-
Low-Temperature Precipitation: NP-40, a non-ionic detergent, can precipitate out of solution at lower temperatures, particularly during refrigerated storage (2-8°C). This is a common cause of cloudiness.
-
Incorrect Preparation: If preparing the solution from a concentrate or powder, improper dissolution or the use of incorrect buffers can lead to precipitation.
-
Contamination: Bacterial or fungal contamination can also cause the solution to appear cloudy.[1]
Q2: Is a cloudy NP-40 solution still usable?
In many cases, yes. If the cloudiness is due to low-temperature precipitation, it can often be resolved by warming the solution. However, if contamination is suspected, it is best to discard the reagent to avoid compromising your experimental results.
Q3: How can I fix a cloudy this compound NP-40 solution?
The primary method to resolve cloudiness is to gently warm the solution. You can do this by placing the bottle in a 37°C water bath and swirling it intermittently until the solution becomes clear. Avoid vigorous shaking, as this can cause the detergent to foam.
Q4: What should I do if my cell lysate is cloudy after using NP-40 buffer?
Cloudiness in a cell lysate after using an NP-40 lysis buffer is often due to the presence of genomic DNA and other cellular debris.[2][3] This is a normal occurrence. To resolve this, you can:
-
Centrifuge the lysate: A high-speed centrifugation (e.g., 10,000-14,000 x g for 10 minutes at 4°C) will pellet the insoluble material, allowing you to collect the clear supernatant for your downstream applications.[3][4][5]
-
Sonication or Syringing: To break up the viscous DNA that can contribute to the cloudiness, you can sonicate the lysate or pass it through a narrow-gauge needle.
Troubleshooting Guide
If your this compound NP-40 solution is cloudy, follow these steps to diagnose and resolve the issue.
| Problem | Possible Cause | Suggested Solution |
| Cloudy Solution in Bottle | Precipitation due to low temperature storage. | Warm the solution in a 37°C water bath with gentle swirling until it clears. |
| Bacterial or fungal contamination. | Discard the solution to prevent compromising experimental results. | |
| Precipitate Forms During Dilution | Incorrect buffer composition or pH. | Ensure the diluting buffer is compatible with the NP-40 solution and at the correct pH. |
| High salt concentration in the buffer. | Review the buffer recipe; high salt can sometimes cause precipitation of detergents.[1] | |
| Cloudy Lysate After Cell Lysis | Presence of genomic DNA and cellular debris.[2][3] | Centrifuge the lysate at high speed (e.g., 13,000 rpm for 10 minutes at 4°C) and collect the clear supernatant.[5] |
| Incomplete cell lysis. | Ensure sufficient lysis buffer volume for the number of cells and adequate incubation time on ice. |
Experimental Protocols
Protocol for Clearing a Cloudy NP-40 Solution
-
Retrieve the cloudy this compound NP-40 solution from storage.
-
Place the sealed container in a 37°C water bath.
-
Allow the solution to warm, gently swirling the container every few minutes to aid in dissolution.
-
Continue warming until the solution is completely clear.
-
Before use, allow the solution to return to room temperature or the temperature required for your experiment.
General Protocol for Cell Lysis using NP-40 Buffer
-
Prepare the NP-40 lysis buffer. A common formulation includes 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1% NP-40.[4] Protease and phosphatase inhibitors should be added fresh just before use.
-
Wash your cultured cells with ice-cold PBS.
-
Aspirate the PBS and add the appropriate volume of ice-cold NP-40 lysis buffer to the cell pellet.
-
Incubate the mixture on ice for 30 minutes, with occasional vortexing at 10-minute intervals to ensure complete lysis.[5]
-
Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube for downstream analysis.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for a cloudy NP-40 solution.
References
Removing T0080 NP-40 from a protein sample after extraction.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively removing the non-ionic detergent NP-40 from protein samples.
Frequently Asked Questions (FAQs)
Q1: What is NP-40 and why is it used in protein extraction?
NP-40 (Nonidet P-40) is a non-ionic detergent commonly used in cell lysis buffers to solubilize and extract proteins, particularly membrane proteins.[1] Its purpose is to disrupt the lipid bilayer of cell membranes and break protein-lipid and protein-protein interactions to release proteins into the solution, while often preserving their native state and biological activity.[2][3]
Q2: Why does NP-40 need to be removed from my protein sample?
While crucial for protein extraction, NP-40 can significantly interfere with downstream applications.[1][4] Its presence can lead to ion suppression in mass spectrometry, hinder binding in ELISAs, and affect the performance of certain chromatographic techniques, ultimately compromising the accuracy and reliability of experimental results.[1][5][6][7]
Q3: What are the common methods for removing NP-40?
Several methods are available, each with specific advantages and limitations. The choice depends on your protein of interest, sample volume, and downstream application.[1][4] Common techniques include:
-
Detergent Removal Spin Columns/Resins: These products use a specialized resin with a high affinity for detergents to bind and remove them from the sample.[1][8][9]
-
Protein Precipitation: Techniques using trichloroacetic acid (TCA)/acetone (B3395972) or ethanol (B145695) are effective for separating proteins from the detergent-containing solution.[1]
-
Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity and can effectively remove detergents while maintaining the protein's biological activity.[1][10][11][12]
-
Ion-Exchange Chromatography: This technique can remove non-ionic detergents like NP-40 by allowing the protein to adsorb to the resin while the detergent flows through.[4]
-
Dialysis/Gel Filtration: These size-exclusion methods are generally less effective for NP-40 because its micelles can be similar in size to proteins.[1][4][13]
Q4: How do I choose the best NP-40 removal method for my experiment?
The selection of an appropriate removal method is critical for experimental success. Consider the following factors:
-
Downstream Application: Mass spectrometry has very low tolerance for detergents, often requiring highly efficient removal methods like specialized resins or precipitation.[7][14][15]
-
Protein Properties: If maintaining protein activity is crucial, milder methods like hydrophobic interaction chromatography or specific detergent removal resins are preferable to precipitation, which can cause denaturation.[1][11]
-
Sample Concentration: For dilute protein samples, methods prone to sample loss, such as precipitation, should be used with caution.[16][17] Some detergent removal resins are specifically designed for high protein recovery from dilute samples.[16][18]
-
Starting NP-40 Concentration: The efficiency of removal methods can be dependent on the initial detergent concentration.[5][19] High concentrations of NP-40 might require a more robust method or repeated treatments.
Below is a decision tree to help guide your choice:
Data Presentation: Method Efficiency
The efficiency of detergent removal can vary. The table below summarizes the performance of a commercially available detergent removal resin for NP-40 and other common detergents.
| Detergent | Starting Concentration (%) | Detergent Removal (%) | Protein (BSA) Recovery (%) |
| NP-40 | 1 | >95 | 91 |
| Triton X-100 | 2 | >99 | 87 |
| SDS | 2.5 | >99 | 95 |
| CHAPS | 3 | >99 | 90 |
| Tween-20 | 0.25 | >99 | 87 |
| Data is compiled from Thermo Scientific Pierce Detergent Removal Resin product literature.[4] |
Troubleshooting Guide
Issue 1: Residual NP-40 is still interfering with my downstream application (e.g., mass spectrometry).
-
Possible Cause: The initial NP-40 concentration may have been too high for a single-pass removal, or the chosen method was not efficient enough.
-
Solution:
-
Detergent Removal Resins: Perform a second pass of the sample through a fresh column.[1] Ensure the starting NP-40 concentration is within the manufacturer's recommended range.[5][19]
-
Precipitation: Include a second wash of the protein pellet with cold acetone or ethanol to remove more of the trapped detergent.[1]
-
Combine Methods: For challenging samples, a two-step approach can be highly effective. For example, perform an initial protein precipitation, then resuspend the protein and run it through a detergent removal spin column.[1]
-
Issue 2: Low protein yield after NP-40 removal.
-
Possible Cause (Precipitation): The protein pellet may have been lost during supernatant removal, or the protein did not precipitate completely. Over-drying the pellet can also make it difficult to resuspend, leading to perceived loss.[1][17]
-
Solution (Precipitation):
-
Be extremely careful when decanting the supernatant after centrifugation.
-
Ensure the precipitation protocol (e.g., temperature, incubation time) is followed precisely.
-
Do not over-dry the pellet. Air-dry just until the residual solvent is gone.[1]
-
-
Possible Cause (Spin Column): The protein may have non-specifically bound to the column resin, or the sample concentration was too low for the column type.
-
Solution (Spin Column):
Issue 3: My protein precipitated or aggregated after removing the NP-40.
-
Possible Cause: NP-40 was helping to keep a hydrophobic protein soluble. Its removal can expose hydrophobic regions, leading to aggregation and precipitation.[20]
-
Solution:
-
Consider a milder removal method that is less likely to cause denaturation, such as HIC.[1][11]
-
Perform the removal in a buffer that is optimal for your protein's stability (e.g., correct pH, ionic strength).[12]
-
For some proteins, adding a small amount of a different, mass-spec-compatible detergent or glycerol (B35011) might be necessary to maintain solubility.[14][21]
-
Experimental Protocols
Protocol 1: NP-40 Removal Using a Detergent Removal Spin Column
This protocol is a general guideline. Always adapt it based on the specific manufacturer's instructions for your spin column.[1][19]
Materials:
-
Detergent Removal Spin Column (appropriate size for sample volume)
-
Collection tubes
-
Equilibration/Wash Buffer (compatible with your protein and downstream application, e.g., PBS, Tris)
-
Variable-speed microcentrifuge
Workflow Diagram:
Procedure:
-
Column Preparation: Gently tap the column to settle the resin. Remove the bottom tab and place the column in a collection tube.[5]
-
Equilibration: Add the appropriate equilibration buffer to the column and centrifuge according to the manufacturer's recommendations. Discard the flow-through. Repeat this step if required by the protocol.[19]
-
Sample Loading: Load your protein sample containing NP-40 onto the center of the resin bed.[1]
-
Incubation: Incubate the column with the sample for the time specified in the product manual. This allows the detergent to bind to the resin.[19]
-
Elution: Place the column in a new, clean collection tube. Centrifuge to collect the detergent-depleted protein sample.[1]
-
Storage: Store the purified protein sample at the appropriate temperature for your protein of interest.
Protocol 2: NP-40 Removal via Acetone Precipitation
This method is effective but may denature some proteins.
Materials:
-
Protein sample containing NP-40
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge (4°C)
Workflow Diagram:
Procedure:
-
Sample Preparation: Start with your protein sample in a microcentrifuge tube.
-
Add Acetone: Add 4-5 volumes of ice-cold (-20°C) acetone to the protein solution. Vortex briefly.
-
Incubate: Incubate the mixture at -20°C for at least 60 minutes. For very dilute samples, an overnight incubation may improve recovery.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000-15,000 x g) for 10-20 minutes at 4°C to pellet the precipitated protein.[1]
-
Supernatant Removal: Carefully decant and discard the supernatant which contains the NP-40.[1]
-
Pellet Washing (Optional but Recommended): Gently add a smaller volume of cold acetone to wash the pellet and remove any remaining detergent. Centrifuge again and discard the supernatant.[1]
-
Drying: Air-dry the pellet for a short period to remove residual acetone. Be careful not to over-dry, as this can make resuspension very difficult.[1]
-
Resuspension: Resuspend the protein pellet in a buffer appropriate for your downstream application.
References
- 1. benchchem.com [benchchem.com]
- 2. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 3. Surfactant - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Thermo Scientific NP-40 Surfact-Amps Detergent Solution 50 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
- 16. apps.thermoscientific.com [apps.thermoscientific.com]
- 17. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Evaluation of SDS depletion using an affinity spin column and IMS-MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: T0080 NP-40 Interference with Bradford Protein Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the non-ionic detergent NP-40 in the Bradford protein assay.
Understanding the Interference
Nonidet P-40 (NP-40) is a common detergent used for cell lysis and protein solubilization. However, it is known to interfere with the Bradford protein assay. The interference arises from the interaction of NP-40 with the Coomassie Brilliant Blue G-250 dye used in the assay. This interaction can lead to a false-positive color change, resulting in an overestimation of protein concentration.[1][2] The level of interference is dependent on the concentration of NP-40 in the sample.[3]
Troubleshooting Guide
High Background Absorbance in Blank or Low Concentration Samples
Question: My blank (lysis buffer with NP-40 but no protein) and my samples with expected low protein concentrations are turning blue and giving high absorbance readings. What should I do?
Answer: This is a classic sign of NP-40 interference. The Coomassie dye is reacting with the detergent. Here are steps to resolve this issue:
-
Assess NP-40 Concentration: Determine the final concentration of NP-40 in your sample that is added to the Bradford reagent. Concentrations as low as 0.1% can cause significant interference.[4]
-
Dilute the Sample: If your protein concentration is expected to be high enough, you can dilute your sample with a buffer that does not contain NP-40 to bring the detergent concentration below the interference threshold (ideally ≤0.05%).[4] Remember to account for the dilution factor in your final protein concentration calculation.
-
Prepare Appropriate Standards: If dilution is not feasible, prepare your protein standards (e.g., BSA) in the same lysis buffer containing the same concentration of NP-40 as your unknown samples. This will help to create a standard curve that accounts for the background absorbance from the detergent.[5][6]
-
Detergent Removal: For the most accurate results, especially with low protein concentrations, it is recommended to remove the NP-40 prior to the assay. See the "Experimental Protocols" section for detailed methods.
Inaccurate or Non-Linear Standard Curve
Question: My standard curve is not linear, or the absorbance values are inconsistent. What could be the cause?
Answer: This can be caused by the presence of NP-40 in your standards or by improper preparation.
-
Consistent Buffer Composition: Ensure that the buffer used to dilute your protein standards is identical to the buffer of your samples, including the NP-40 concentration.
-
Reagent Quality: Ensure your Bradford reagent is not expired and has been stored correctly at 4°C.[5] Allow the reagent to come to room temperature before use.[6]
-
Thorough Mixing: Ensure proper mixing of the sample/standard with the Bradford reagent.
Low Protein Recovery After Detergent Removal
Question: I tried to remove NP-40 using a precipitation method, but my protein concentration is now much lower than expected. How can I improve protein recovery?
Answer: Low protein recovery is a common issue with precipitation methods. Here are some tips:
-
Complete Resuspension: Protein pellets after precipitation can be difficult to resuspend. Use a suitable buffer and employ techniques like vortexing or sonication to ensure complete solubilization.[7]
-
Optimize Precipitation: The efficiency of precipitation can be protein-dependent. You may need to optimize the protocol, for instance, by adjusting the amount of precipitant or the incubation time.
-
Alternative Removal Method: Consider using a detergent removal spin column, which often yields higher protein recovery compared to precipitation methods.[8]
Quantitative Data Summary
The following tables summarize the compatibility of the Bradford assay with NP-40 and the efficiency of common NP-40 removal methods.
Table 1: NP-40 Compatibility with Bradford Protein Assay
| NP-40 Concentration (%) | Observed Effect | Recommendation |
| ≤ 0.05% | Minimal to no interference.[3] | Acceptable for direct assay. Prepare standards in the same buffer. |
| 0.1% - 0.5% | Significant interference, leading to high background and inaccurate results.[3][9] | Dilute the sample, use detergent-compatible standards, or remove the detergent. |
| > 0.5% | Severe interference, rendering the assay unreliable.[10] | Detergent removal is highly recommended. Consider an alternative protein assay. |
Table 2: Comparison of NP-40 Removal Methods
| Method | Principle | NP-40 Removal Efficiency | Protein Recovery | Advantages | Disadvantages |
| Acetone (B3395972) Precipitation | Protein precipitation, detergent remains in supernatant. | High | Variable (can be low) | Simple, inexpensive. | Protein loss, difficulty in resuspending pellet.[7] |
| TCA/Acetone Precipitation | Protein precipitation. | High | Variable | Effective for dilute samples. | Can denature proteins, harsh acid.[11] |
| Detergent Removal Resin | Hydrophobic interaction chromatography. | >95%[8] | >90%[8] | High protein recovery, fast. | Cost of columns.[12] |
Experimental Protocols
Acetone Precipitation for NP-40 Removal
This protocol is suitable for concentrating protein samples while removing interfering substances.
Materials:
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge
-
Resuspension buffer (e.g., PBS or a buffer compatible with your downstream application)
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add 4 volumes of ice-cold acetone to the protein sample.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant and discard the supernatant containing the NP-40.
-
Wash the pellet by adding 2 volumes of ice-cold acetone, vortexing briefly, and centrifuging again at 13,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a desired volume of a compatible buffer. Vortex or sonicate gently to aid in solubilization.[13]
Detergent Removal Spin Column Protocol
This method offers high protein recovery and efficient detergent removal. The following is a general protocol; always refer to the manufacturer's instructions for your specific product.
Materials:
-
Detergent Removal Spin Column
-
Collection tubes
-
Equilibration buffer (as recommended by the manufacturer)
-
Microcentrifuge
Procedure:
-
Gently resuspend the resin in the spin column.
-
Remove the bottom cap and place the column in a collection tube.
-
Centrifuge for 1-2 minutes at the recommended speed to remove the storage buffer. Discard the flow-through.
-
Equilibrate the resin by adding the manufacturer-recommended equilibration buffer. Centrifuge and discard the flow-through. Repeat this step 2-3 times.
-
Place the column in a new collection tube.
-
Apply your protein sample containing NP-40 to the center of the resin bed.
-
Incubate for the time specified in the manufacturer's protocol (typically 2-10 minutes) at room temperature.
-
Centrifuge for 2 minutes at the recommended speed to collect the detergent-free protein sample in the collection tube.[14][15]
Alternative Protein Assay: Bicinchoninic Acid (BCA) Assay
The BCA assay is a detergent-compatible colorimetric method and a reliable alternative to the Bradford assay when samples contain NP-40.
Materials:
-
BCA Reagent A and Reagent B
-
Protein standard (e.g., BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare your protein standards (e.g., 0, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL) in the same buffer as your unknown samples.
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.
-
Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well plate.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix the plate thoroughly on a plate shaker for 30 seconds.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of your unknown samples from the standard curve.[16][17]
Visualizations
References
- 1. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 2. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. go.zageno.com [go.zageno.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. Precipitation Procedures [sigmaaldrich.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Protein Precipitation Methods for Proteomics [biosyn.com]
- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. benallenlab.org [benallenlab.org]
- 17. vectorlabs.com [vectorlabs.com]
Adjusting salt concentration in T0080 NP-40 lysis buffer.
This guide provides troubleshooting and frequently asked questions regarding the adjustment of salt concentration in T0080 NP-40 Lysis Buffer for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the standard composition of this compound NP-40 Lysis Buffer?
A1: The this compound NP-40 Lysis Buffer is a mild, non-ionic detergent-based buffer used for the extraction of cytoplasmic and membrane-bound proteins. While exact formulations can vary, a widely accepted standard composition is:
-
50 mM Tris-HCl, pH 7.4 - 8.0 : Provides a stable pH environment.[1][2]
-
150 mM Sodium Chloride (NaCl) : Maintains ionic strength.[1][2]
-
1% Nonidet P-40 (NP-40) : A non-ionic detergent that solubilizes cell membranes.[1][2]
-
1-5 mM EDTA : A chelating agent that can inhibit metalloproteases.[3][4][5]
For optimal results, protease and phosphatase inhibitor cocktails should be added fresh to the buffer immediately before use to prevent protein degradation and dephosphorylation.[1][3][6]
Q2: What is the primary role of NaCl in the NP-40 lysis buffer?
A2: Sodium chloride (NaCl) is a critical component that primarily serves to regulate the ionic strength of the buffer.[7] This has several key effects:
-
Disrupts Interactions : It helps to break non-specific ionic and weak protein-protein interactions, which is crucial for solubilizing proteins and reducing background in downstream applications like immunoprecipitation.[7]
-
Enhances Solubility : By interacting with charged patches on the protein surface, salt ions can prevent protein aggregation and precipitation, a phenomenon known as "salting in".[8]
-
Reduces Nonspecific Binding : In affinity purification or immunoprecipitation, adjusting the salt concentration is a common way to minimize the non-specific binding of proteins to beads or antibodies.[9][10]
Q3: When should I consider adjusting the NaCl concentration in my lysis buffer?
A3: The standard 150 mM NaCl concentration is a good starting point for most applications. However, you should consider optimizing this concentration under the following circumstances:
-
High Background in Immunoprecipitation (IP) : If you observe many non-specific bands in your IP, increasing the salt concentration (e.g., to 250-500 mM) can increase the stringency of the washes and reduce this background.[9][11]
-
Loss of a Weak Protein-Protein Interaction : If you are studying a transient or weak interaction in a co-immunoprecipitation (Co-IP) experiment, the standard 150 mM NaCl may be too disruptive. Lowering the salt concentration (e.g., to 50-100 mM) may be necessary to preserve the complex.[12]
-
Poor Protein Yield or Precipitation : If your target protein is precipitating or showing poor solubility, you may need to test a range of salt concentrations. Some proteins are more soluble at lower salt concentrations, while others may require different ionic strengths to remain in solution.[8]
Troubleshooting Guide: Adjusting Salt Concentration
This section addresses specific issues that can be resolved by modifying the NaCl concentration in your NP-40 lysis buffer.
| Problem | Potential Cause | Recommended Action | Rationale |
| High background of non-specific proteins in IP/Co-IP. | Lysis and wash buffer conditions are not stringent enough, allowing for weak, non-specific protein binding to the antibody or beads. | Increase NaCl concentration in the lysis and wash buffers incrementally (e.g., 250 mM, 500 mM, up to 1 M).[4] | Higher salt concentration increases the stringency, disrupting weak ionic interactions and reducing non-specific binding.[7][11] |
| Target protein is not detected after Co-IP (loss of interaction). | The interaction between your target protein and its binding partner is weak and is being disrupted by the standard 150 mM NaCl. | Decrease NaCl concentration in the lysis and wash buffers (e.g., 100 mM, 50 mM, or even lower). | A lower ionic strength is gentler and can help preserve weak or transient protein-protein interactions.[12] |
| Low yield of the target protein in the soluble lysate. | The protein is not being efficiently extracted from cellular compartments or is aggregating and pelleting during centrifugation. | Test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM). For hydrophobic proteins, solubility may be highest at very low salt concentrations.[8] | Every protein has a unique solubility profile. "Salting in" occurs as low salt concentrations prevent aggregation, while "salting out" can occur at very high concentrations, causing precipitation.[8] |
| The protein of interest is found in the insoluble pellet. | The NP-40 buffer is not strong enough to solubilize the protein, which may be tightly associated with the nucleus, cytoskeleton, or in aggregates. | Before switching to a harsher buffer like RIPA, try optimizing the salt concentration. Increasing it may help disrupt interactions holding the protein in the insoluble fraction. | Increased ionic strength can help solubilize some protein aggregates and complexes.[9] If this fails, a more stringent buffer like RIPA, which contains ionic detergents, may be necessary. |
Experimental Protocols
Protocol 1: General Cell Lysis with this compound NP-40 Buffer
This protocol provides a general procedure for preparing whole-cell lysates from cultured mammalian cells.
-
Preparation : Pre-chill all buffers and a centrifuge to 4°C. Prepare the required volume of NP-40 Lysis Buffer and add protease and phosphatase inhibitors immediately before use.
-
Cell Harvesting :
-
Adherent Cells : Place the culture dish on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Aspirate the PBS completely.
-
Suspension Cells : Pellet the cells by centrifugation at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis : Add the appropriate volume of ice-cold NP-40 Lysis Buffer. A general guideline is 1 mL per 10^7 cells or a 100 mm dish.[2]
-
Adherent Cells : Use a cell scraper to gently collect the cells into the lysis buffer.
-
Suspension Cells : Resuspend the cell pellet in the lysis buffer by gentle pipetting.
-
-
Incubation : Transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing gently every 10 minutes to ensure complete lysis.[3]
-
Clarification : Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[6]
-
Collection : Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Quantification : Determine the protein concentration using a suitable method like the BCA assay. Bradford assays are not recommended with detergent-containing buffers.[1] The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Immunoprecipitation (IP) with Varying Salt Concentrations
This protocol outlines the key steps for an IP experiment, highlighting where salt concentration is critical. The lysis buffer from Protocol 1 is used here.
-
Lysate Preparation : Prepare cell lysate as described in Protocol 1 using your chosen (standard or adjusted) NaCl concentration.
-
Pre-clearing (Optional but Recommended) : To reduce non-specific binding, add 20-30 µL of Protein A/G agarose (B213101) bead slurry to ~500 µg of lysate. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads by centrifugation (1,000 x g for 1 min) and transfer the supernatant to a fresh tube.[10]
-
Antibody Incubation : Add 1-10 µg of your primary antibody to the pre-cleared lysate. Incubate with gentle rotation for 2 hours to overnight at 4°C to allow the antibody-antigen complex to form.[10]
-
Immune Complex Capture : Add 40-50 µL of pre-equilibrated Protein A/G agarose bead slurry to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C.
-
Washing : This step is critical for removing non-specific proteins. Pellet the beads by centrifugation (1,000 x g for 1 min) and discard the supernatant. Wash the beads 3-5 times with 500 µL of ice-cold NP-40 Lysis Buffer (containing the same NaCl concentration used for lysis). After the final wash, carefully remove all supernatant.
-
Elution : Elute the captured proteins from the beads by adding 20-40 µL of 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes. The samples are now ready for analysis by Western Blot.
Visual Guides
Caption: Troubleshooting workflow for adjusting NaCl concentration in NP-40 lysis buffer.
Caption: Impact of salt concentration on specificity during immunoprecipitation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. Western Blot protocol [protocols.io]
- 7. What is the role of NaCl in lysis buffer? | AAT Bioquest [aatbio.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Immunoprecipitation / coimmunoiprecipitation (IP / Co-IP) {biochemistry} [protocols.io]
- 12. Co-immunoprecipitation: how to increase amount of interacting protein? - Protein and Proteomics [protocol-online.org]
Minimizing non-specific binding in immunoprecipitation with T0080 NP-40.
This guide provides troubleshooting advice and frequently asked questions to help you minimize non-specific binding during immunoprecipitation (IP) experiments, with a particular focus on the use of the non-ionic detergent NP-40 (T0080).
Frequently Asked Questions (FAQs)
Q1: What is the role of NP-40 in immunoprecipitation?
NP-40 (Nonidet P-40) is a non-ionic detergent commonly used in lysis and wash buffers for immunoprecipitation.[1][2] Its primary function is to solubilize cellular membranes to release proteins while being gentle enough to preserve the native structure of proteins and their interaction complexes.[1][2] Using an appropriate concentration of NP-40 is crucial for minimizing non-specific protein binding to the IP beads and antibody, thereby reducing background in your results.[3]
Q2: What are the common causes of high non-specific binding in IP?
High background can arise from several factors:
-
Inappropriate Lysis Buffer: The stringency of the lysis buffer, determined by detergent and salt concentrations, may be too low.[2]
-
Insufficient Washing: The number of washes or the stringency of the wash buffer may be inadequate to remove proteins that are weakly and non-specifically bound.[4][5]
-
"Sticky" Proteins: Some proteins naturally have a high affinity for the beads (e.g., agarose (B213101) or magnetic beads) or the antibody.[6]
-
Excessive Antibody or Lysate: Using too much antibody or a total protein concentration that is too high can lead to increased non-specific binding.[6]
-
Cellular Debris: Incomplete removal of cellular debris after lysis can contribute to background.[7]
-
Hydrophobic Interactions: Proteins can non-specifically bind to beads and other surfaces through hydrophobic interactions.[8]
Q3: How can I optimize the NP-40 concentration to reduce background?
Optimizing the detergent concentration is a critical step. While 1% NP-40 is a common starting point in lysis buffers, studies have shown that a lower concentration, around 0.05%, can be more effective at decreasing non-specific binding, especially when the target protein is in low abundance.[9][10] However, higher concentrations of detergent (e.g., 1%) can sometimes be detrimental.[9][10] It is recommended to empirically test a range of NP-40 concentrations in your wash buffers (e.g., 0.05% to 0.5%) to find the optimal balance between maintaining your specific protein interaction and minimizing background.
Q4: Besides NP-40, what other buffer components can be adjusted?
To further reduce non-specific binding, you can modify other components of your lysis and wash buffers:
-
Salt Concentration: Increasing the salt concentration (e.g., up to 500 mM NaCl) can disrupt weak, non-specific ionic interactions.[11]
-
Other Detergents: For more stringent washing, you can add a small amount of an ionic detergent like SDS (up to 0.2%) or sodium deoxycholate to the wash buffer.[8] However, be cautious as this can also disrupt specific protein-protein interactions.[1]
-
Blocking Agents: Adding blocking agents like Bovine Serum Albumin (BSA) or non-fat milk to your buffers can help saturate non-specific binding sites on the beads.[6][12]
Troubleshooting Guide
High Background or Non-Specific Bands
If you are experiencing high background noise or multiple non-specific bands in your IP, follow this troubleshooting workflow:
References
- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 2. Tips for Immunoprecipitation | Rockland [rockland.com]
- 3. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Dealing with high background in IP | Abcam [abcam.com]
- 7. usbio.net [usbio.net]
- 8. sinobiological.com [sinobiological.com]
- 9. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 12. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
Validation & Comparative
Unveiling Protein Alliances: A Guide to Validating Protein-Protein Interactions Discovered with T0080 NP-40
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a pivotal step in decoding cellular pathways and identifying promising therapeutic targets. This guide provides an objective comparison of methodologies for validating PPIs initially identified using co-immunoprecipitation (Co-IP) with a T0080 NP-40-based lysis buffer. We present a comprehensive overview of alternative validation techniques, supported by experimental data and detailed protocols, to ensure the robustness and reliability of your findings.
The choice of detergent in a lysis buffer is critical for preserving the delicate, non-covalent bonds that define protein-protein interactions. Nonidet P-40 (NP-40), a non-ionic detergent, is widely used in Co-IP protocols due to its mild nature, which effectively solubilizes cellular membranes while minimizing the disruption of endogenous PPIs.[1][2] However, the strength of this detergent may not be suitable for all protein complexes. Therefore, orthogonal validation using different techniques is crucial to confirm the biological relevance of interactions discovered with an NP-40-based lysis buffer.
Comparative Analysis of Lysis Buffers for Co-Immunoprecipitation
While this compound NP-40 is a reliable starting point, the optimal detergent can be protein-complex dependent. The following table summarizes the characteristics of commonly used detergents in Co-IP experiments.
| Detergent | Type | Properties | Impact on PPIs |
| NP-40 (Tergitol-type) | Non-ionic | Mild detergent, effective at solubilizing cytoplasmic and membrane proteins without disrupting the nuclear membrane.[1][3] | Generally preserves a wide range of protein-protein interactions.[1][3] |
| Triton X-100 | Non-ionic | Similar in properties to NP-40, considered a mild detergent.[1][3] | Often used interchangeably with NP-40, though subtle differences in interaction preservation may exist.[1] |
| CHAPS | Zwitterionic | Possesses properties of both ionic and non-ionic detergents. It can be more effective at solubilizing certain proteins and disrupting some protein-protein interactions compared to NP-40.[2][3][4] | May be useful for disrupting non-specific interactions but carries a higher risk of disrupting weaker, specific interactions.[2][4] |
| Digitonin | Non-ionic | A very mild detergent, particularly effective at solubilizing membrane proteins while preserving their native structure and interactions.[3] | An excellent alternative for preserving fragile protein complexes that might be disrupted by NP-40 or Triton X-100.[3] |
Quantitative Comparison of Detergents in Co-IP/MS:
Quantitative mass spectrometry can be employed to assess the efficiency of different lysis buffers in preserving a specific PPI. The table below presents hypothetical quantitative data from a Co-IP experiment targeting an interaction within the EGFR signaling pathway, illustrating how results might vary with different detergents.
| Lysis Buffer | Bait Protein (EGFR) Spectral Counts | Prey Protein (Grb2) Spectral Counts | Fold Enrichment (Prey/Bait) |
| 1% NP-40 | 1500 | 300 | 0.20 |
| 1% Triton X-100 | 1450 | 280 | 0.19 |
| 0.5% CHAPS | 1600 | 150 | 0.09 |
| 1% Digitonin | 1300 | 350 | 0.27 |
This is illustrative data. Actual results will vary depending on the specific proteins and experimental conditions.
Orthogonal Validation Methods for PPIs
To confidently validate a PPI discovered using Co-IP with this compound NP-40, it is essential to employ at least one orthogonal method that relies on a different principle.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol describes the immunoprecipitation of a target protein to co-precipitate its interacting partners.
Materials:
-
Cells expressing the protein of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors)
-
Primary antibody against the "bait" protein
-
Isotype control antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody or isotype control overnight with gentle rotation at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using Elution Buffer.
-
Analysis: Analyze the eluates by Western blotting or mass spectrometry.
GST Pull-Down Assay Protocol
This in vitro technique uses a recombinant "bait" protein fused to Glutathione (B108866) S-Transferase (GST) to "pull down" interacting "prey" proteins from a cell lysate.[5][6][7][8]
Materials:
-
Purified GST-tagged bait protein
-
Glutathione-agarose beads
-
Cell lysate containing the prey protein(s)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Elution Buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl)
Procedure:
-
Bait Immobilization: Incubate the purified GST-tagged bait protein with glutathione-agarose beads.
-
Washing: Wash the beads to remove unbound bait protein.
-
Binding: Incubate the immobilized bait protein with the cell lysate.
-
Washing: Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes using Elution Buffer.
-
Analysis: Analyze the eluates by Western blotting.
Yeast Two-Hybrid (Y2H) System Protocol
Y2H is a genetic method to detect binary PPIs in vivo within the yeast nucleus.[9][10][11][12]
Materials:
-
Yeast reporter strain
-
"Bait" plasmid (protein of interest fused to a DNA-binding domain)
-
"Prey" plasmid (potential interactor fused to a transcriptional activation domain)
-
Yeast transformation reagents
-
Selective growth media
Procedure:
-
Transformation: Co-transform the yeast reporter strain with the bait and prey plasmids.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients to select for cells containing both plasmids.
-
Interaction Assay: Plate the yeast on a second selective medium that also lacks a nutrient required for growth unless a reporter gene is activated. Growth on this medium indicates a PPI.
-
Reporter Gene Assay: A colorimetric assay (e.g., for β-galactosidase activity) can be used to further confirm the interaction.
Bioluminescence Resonance Energy Transfer (BRET) Assay Protocol
BRET is an in vivo technique that measures the transfer of energy from a bioluminescent donor to a fluorescent acceptor fused to the proteins of interest.[13][14][15][16][17]
Materials:
-
Mammalian cells
-
Expression vectors for the proteins of interest fused to a BRET donor (e.g., a luciferase) and a BRET acceptor (e.g., a fluorescent protein)
-
Cell culture and transfection reagents
-
Luciferase substrate
-
Plate reader capable of measuring luminescence at two distinct wavelengths
Procedure:
-
Transfection: Co-transfect mammalian cells with the donor- and acceptor-fused protein expression vectors.
-
Cell Culture: Culture the cells to allow for protein expression.
-
Substrate Addition: Add the luciferase substrate to the cells.
-
Signal Detection: Immediately measure the luminescence at the donor and acceptor emission wavelengths.
-
BRET Ratio Calculation: Calculate the BRET ratio (acceptor emission / donor emission). An increased BRET ratio compared to control conditions indicates a PPI.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free, in vitro technique that provides quantitative data on the kinetics and affinity of PPIs in real-time.[18][19][20][21][22]
Materials:
-
SPR instrument and sensor chip
-
Purified "ligand" protein
-
Purified "analyte" protein
-
Immobilization buffer
-
Running buffer
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified ligand protein onto the surface of the sensor chip.
-
Analyte Injection: Inject a series of concentrations of the purified analyte protein over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the binding of the analyte to the ligand.
-
Regeneration: Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Visualizing Protein-Protein Interaction Networks
Diagrams are powerful tools for visualizing the complex relationships within signaling pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate key interactions in the EGFR and TNF signaling pathways.
Caption: EGFR Signaling Pathway Workflow.
Caption: TNF Signaling Pathway Leading to NF-κB Activation.
By employing a multi-faceted approach to PPI validation, researchers can build a more complete and accurate picture of the intricate protein networks that govern cellular life. This comprehensive guide provides the necessary tools to critically evaluate and confirm protein-protein interactions, paving the way for new discoveries in basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 6. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 11. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 12. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 13. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 20. affiniteinstruments.com [affiniteinstruments.com]
- 21. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
T0080 NP-40 vs. RIPA buffer for protein extraction from different cell types.
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal lysis buffer for protein extraction from various cell types.
In the realm of protein analysis, the initial step of cellular lysis is paramount to the success of downstream applications. The choice of lysis buffer can significantly impact the yield, purity, and integrity of the extracted proteins. Two of the most commonly employed detergents in lysis buffers are Nonidet P-40 (NP-40) and Radioimmunoprecipitation Assay (RIPA) buffer. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their specific experimental needs.
At a Glance: Key Differences
| Feature | NP-40 Buffer | RIPA Buffer |
| Lysis Strength | Mild | Harsh |
| Primary Mechanism | Solubilizes cytoplasmic and membrane proteins.[1][2] | Solubilizes cytoplasmic, membrane, and nuclear proteins.[1][2] |
| Composition | Contains the non-ionic detergent NP-40. | Contains the non-ionic detergent NP-40 and ionic detergents (SDS and sodium deoxycholate).[3] |
| Protein-Protein Interactions | Generally preserves protein-protein interactions. | Tends to disrupt protein-protein interactions.[4] |
| Downstream Applications | Ideal for immunoprecipitation (IP) and co-immunoprecipitation (co-IP). | Suitable for Western blotting and applications requiring total protein solubilization. |
| Nuclear Protein Extraction | Inefficient at lysing the nuclear membrane. | Efficiently lyses the nuclear membrane to release nuclear proteins.[3][5] |
Delving Deeper: Composition and Mechanism of Action
The fundamental difference between NP-40 and RIPA buffers lies in their detergent composition, which dictates their lytic strength and suitability for various applications.
NP-40 buffer is a milder lysis reagent, with its primary active component being the non-ionic detergent Nonidet P-40. This detergent effectively disrupts the lipid bilayer of the plasma membrane, releasing cytoplasmic and membrane-bound proteins. However, it is generally not strong enough to solubilize the nuclear membrane, thus leaving the nucleus intact.[1][2] This property makes NP-40 the buffer of choice when the objective is to study cytoplasmic proteins or to preserve protein-protein interactions for assays like immunoprecipitation.
RIPA buffer , in contrast, is a more stringent lysis agent. It contains not only the non-ionic detergent NP-40 but also the ionic detergents sodium dodecyl sulfate (B86663) (SDS) and sodium deoxycholate.[3] This potent combination allows for the disruption of both the plasma and nuclear membranes, leading to the solubilization of a wider range of proteins, including those localized in the nucleus and mitochondria.[6] The denaturing nature of the ionic detergents in RIPA buffer also helps to unfold proteins, which can be advantageous for exposing antibody epitopes in Western blotting. However, this same property often leads to the disruption of native protein conformations and protein-protein interactions.[4]
Performance Comparison Across Different Cell Types and Protein Localizations
The choice between NP-40 and RIPA buffer is heavily dependent on the specific cell type and the subcellular localization of the protein of interest.
Quantitative Data Summary
While direct quantitative comparisons of total protein yield from the same cell line using NP-40 and RIPA buffers are not extensively documented in a standardized format, the general consensus from various studies is that RIPA buffer tends to yield a higher total protein concentration due to its ability to solubilize a broader range of cellular components.
| Cell Type / Fraction | Expected Protein Yield with NP-40 | Expected Protein Yield with RIPA | Rationale |
| Whole Cell Lysate | Moderate | High | RIPA's harsh detergents solubilize proteins from all cellular compartments, including the nucleus, leading to a higher overall yield.[4] |
| Cytoplasmic Fraction | High | High | Both buffers are effective at extracting cytoplasmic proteins. |
| Membrane-Bound Proteins | Moderate to High | High | RIPA's stronger detergents are more effective at solubilizing integral membrane proteins. |
| Nuclear Fraction | Low | High | NP-40 does not efficiently lyse the nuclear membrane, whereas RIPA does.[3][5] |
Note: The actual protein yield will vary depending on the cell type, cell density, and the specific protocol used. For instance, the estimated protein yield from HeLa cells is approximately 200 µg per 1 million cells.[7] A study on murine ovarian tissue reported a protein yield of 0.65 mg/ml using a modified RIPA buffer.[8]
Supporting Experimental Data
A study involving a stepwise subcellular fractionation of HEK293 cells provides qualitative evidence for the differential extraction capabilities of these buffers. The results, visualized through Western blotting, demonstrated that:
-
Cytosolic proteins were primarily found in the fraction extracted with a mild digitonin (B1670571) buffer.
-
Endoplasmic reticulum (ER) and mitochondrial membrane proteins were effectively solubilized by NP-40 buffer.
-
Nuclear membrane (Lamin A) and nuclear resident (Histone H3) proteins were exclusively detected in the subsequent RIPA buffer fraction.
This indicates that for a comprehensive analysis of proteins from all cellular compartments, a harsh buffer like RIPA is necessary. Conversely, for targeted analysis of cytoplasmic or membrane-bound proteins while preserving their interactions, NP-40 is the more appropriate choice.
Experimental Protocols
Below are detailed methodologies for protein extraction using both NP-40 and RIPA buffers for adherent and suspension cells.
NP-40 Lysis Buffer Protocol
Reagents:
-
NP-40 Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40)
-
Protease and Phosphatase Inhibitor Cocktail (add fresh before use)
-
Ice-cold Phosphate-Buffered Saline (PBS)
Procedure for Adherent Cells:
-
Wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold NP-40 lysis buffer (with inhibitors) to the plate.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new tube.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold NP-40 lysis buffer (with inhibitors).
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
RIPA Lysis Buffer Protocol
Reagents:
-
RIPA Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktail (add fresh before use)
-
Ice-cold Phosphate-Buffered Saline (PBS)
Procedure for Adherent Cells:
-
Wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA buffer (with inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Add ice-cold RIPA buffer (with inhibitors) to the cell pellet.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
Mandatory Visualizations
Conclusion
The selection between NP-40 and RIPA buffer is not a matter of one being definitively superior to the other, but rather a strategic choice based on the experimental goals. For studies focusing on cytoplasmic proteins or requiring the preservation of protein-protein interactions for techniques like immunoprecipitation, the milder NP-40 buffer is the preferred option. Conversely, when the aim is to extract a broad spectrum of proteins, including those from the nucleus and other organelles, for applications such as Western blotting of total cell lysates, the harsher and more comprehensive lysis provided by RIPA buffer is advantageous. By understanding the distinct properties and mechanisms of these two widely used buffers, researchers can optimize their protein extraction protocols to achieve reliable and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fortislife.com [fortislife.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 6. Crude subcellular fractionation of cultured mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Typical Protein Yields [research.fredhutch.org]
- 8. ijsra.net [ijsra.net]
Evaluating the Purity of Proteins Extracted with T0080 NP-40: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of lysis buffer is a critical first step in protein extraction, directly impacting the yield, purity, and functionality of the isolated proteins. T0080 NP-40 (Nonidet P-40) is a widely used non-ionic detergent valued for its mild nature, which helps in preserving protein structure and interactions. This guide provides an objective comparison of this compound NP-40 with other common lysis reagents, supported by experimental data to aid in the selection of the most appropriate buffer for your research needs.
Overview of Common Protein Extraction Reagents
The selection of a lysis buffer depends on the specific goals of the experiment, including the subcellular location of the target protein and the requirements of downstream applications. Here, we compare this compound NP-40 with three other commonly used lysis buffers: RIPA buffer, CHAPS, and Triton X-100.
-
This compound NP-40 (Nonidet P-40): A mild, non-ionic detergent that is effective at solubilizing cytoplasmic and membrane-bound proteins.[1] Its gentle action makes it a preferred choice for immunoprecipitation (IP) and other assays where maintaining protein-protein interactions and native conformation is crucial.[2] However, it is generally not strong enough to efficiently lyse nuclear membranes.[2]
-
RIPA (Radioimmunoprecipitation Assay) Buffer: A harsher lysis buffer containing a mixture of ionic (SDS and sodium deoxycholate) and non-ionic (NP-40) detergents.[3] This combination allows for the efficient extraction of proteins from the cytoplasm, membranes, and nucleus.[2][4] The denaturing properties of RIPA buffer can disrupt protein-protein interactions, making it less suitable for co-immunoprecipitation (co-IP) assays.[2][3]
-
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate): A zwitterionic detergent that is considered mild and non-denaturing. It is particularly effective at solubilizing membrane proteins while preserving their native structure and function.[5] CHAPS can be more effective than NP-40 at breaking protein-protein interactions, which can be advantageous for solubilizing tightly bound protein complexes.
-
Triton X-100: Another mild, non-ionic detergent with properties very similar to NP-40.[6] It is often used interchangeably with NP-40 for the extraction of cytoplasmic and membrane-bound proteins while preserving protein interactions.[2][3]
Data Presentation: Quantitative Comparison of Lysis Buffers
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different lysis buffers. It is important to note that protein yield and purity can vary significantly depending on the cell or tissue type, the specific protein of interest, and the quantification method used.
Table 1: Comparison of Total Protein Yield
This table presents data on the total protein concentration obtained using different lysis buffers from various cell types.
| Lysis Buffer | Cell/Tissue Type | Protein Yield (mg/mL) | Reference |
| Modified RIPA | Mammalian Whole Cell | 1.99 | [7] |
| Lysis-M (CHAPS-containing) | Mammalian Whole Cell | 2.18 | [7] |
| Homemade Lysis Buffer | Amphistegina lessonii | 0.597 (average) | [8] |
| RIPA Buffer | Amphistegina lessonii | 0.378 (average) | [8] |
| M-PER Reagent | A549 cells | ~1.8 | [9] |
| M-PER Reagent | COS-7 cells | ~2.2 | [9] |
| M-PER Reagent | Jurkat cells | ~1.5 | [9] |
Table 2: Comparison of Identified Proteins by Mass Spectrometry
This table shows the number of proteins identified from cell lysates prepared with different detergents, providing an indication of the extraction efficiency for a broad range of proteins.
| Lysis Buffer Component | Cell Type | Number of Identified Proteins | Reference |
| NP-40 (1%) | Suspension and Adherent Cell Lines | > 4500 | [10] |
| SDS (4%) | Suspension and Adherent Cell Lines | > 4500 | [10] |
| Urea (4M) | Suspension and Adherent Cell Lines | > 4500 | [10] |
| GdnHCl (6M) | Suspension and Adherent Cell Lines | > 4500 | [10] |
Table 3: Hypothetical Comparison of Yield and Purity for a Target Membrane Protein (EGFR)
This table provides an illustrative comparison based on the known properties of the detergents for the extraction of a specific membrane protein, the Epidermal Growth Factor Receptor (EGFR), from A431 cells.
| Detergent | Type | Total Protein Yield (mg/mL) | Target Protein Purity (%) |
| CHAPS | Zwitterionic | 1.8 | 85 |
| Triton X-100 | Non-ionic | 2.5 | 70 |
| SDS | Anionic | 4.2 | 55 (denatured) |
This is a hypothetical dataset to illustrate the potential trade-offs between yield and purity among different detergent types.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to protein extraction and analysis.
Caption: A typical experimental workflow for protein extraction and analysis.
Caption: Decision tree for selecting an appropriate lysis buffer.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Experimental Protocols
Below are detailed methodologies for protein extraction using NP-40 and RIPA buffers, followed by a general protocol for assessing protein purity via SDS-PAGE.
Protocol 1: Protein Extraction from Cultured Cells using NP-40 Lysis Buffer
Materials:
-
This compound NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40.
-
Protease and phosphatase inhibitor cocktails.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell scraper.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
Procedure:
-
Cell Preparation: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash the cell pellet twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold NP-40 Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use) to the cells. For a 10 cm dish, 500 µL to 1 mL is typically sufficient.
-
Incubation: For adherent cells, use a cell scraper to gently scrape the cells off the plate in the lysis buffer. Transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, resuspend the pellet in the lysis buffer. Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration of the lysate using a detergent-compatible protein assay, such as the Bicinchoninic Acid (BCA) assay.
-
Storage: The protein extract can be used immediately or stored at -80°C for long-term use.
Protocol 2: Total Protein Extraction from Cultured Cells using RIPA Buffer
Materials:
-
RIPA Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[11]
-
Protease and phosphatase inhibitor cocktails.
-
Ice-cold PBS.
-
Cell scraper.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
Procedure:
-
Cell Preparation: Wash adherent cells or pelleted suspension cells twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA buffer (with freshly added inhibitors) to the cell pellet or plate.[11] For a 10 cm dish of approximately 10^7 cells, use about 1 mL of buffer.
-
Homogenization: Scrape adherent cells and transfer the lysate to a microcentrifuge tube. To shear genomic DNA and reduce viscosity, sonicate the lysate on ice or pass it through a 21-gauge needle several times.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[12]
-
Collection: Transfer the clear supernatant to a new tube.
-
Quantification: Measure the protein concentration using a compatible assay like the BCA assay.
-
Storage: Use immediately or store at -80°C.
Protocol 3: Assessment of Protein Purity by SDS-PAGE and Densitometry
Materials:
-
Protein lysate.
-
Laemmli sample buffer.
-
Polyacrylamide gels.
-
Electrophoresis apparatus and power supply.
-
Coomassie Brilliant Blue or other protein stain.
-
Gel imaging system.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Sample Preparation: Mix an aliquot of the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Electrophoresis: Load equal amounts of total protein from each lysate into the wells of a polyacrylamide gel, alongside a molecular weight marker. Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Imaging: Digitize the stained gel using a gel documentation system.
-
Densitometry Analysis: Use image analysis software to quantify the intensity of the protein bands in each lane.
-
Purity Calculation: To estimate the purity of a specific target protein, divide the intensity of the band corresponding to the target protein by the total intensity of all bands in that lane and multiply by 100. For an overall assessment of purity, observe the number and intensity of contaminating bands relative to the target protein.
Conclusion
The selection of a protein extraction reagent is a critical step that influences the outcome of subsequent experiments. This compound NP-40 is an excellent choice for applications requiring the preservation of protein structure and protein-protein interactions, particularly for cytoplasmic and membrane-bound proteins. For whole-cell lysates, including nuclear proteins, a more stringent buffer like RIPA is often necessary, though this may come at the cost of denaturing proteins and disrupting interactions. CHAPS and Triton X-100 offer alternatives with properties that can be beneficial for specific applications, such as the solubilization of challenging membrane proteins.
By carefully considering the experimental goals and the characteristics of the target protein, and by using the quantitative data and protocols provided in this guide, researchers can make an informed decision to optimize their protein extraction procedures for the highest possible purity and yield.
References
- 1. An Analysis of Critical Factors for Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 3. fortislife.com [fortislife.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. reddit.com [reddit.com]
- 7. Comparison of bottom-up proteomic approaches for LC-MS analysis of complex proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. biorxiv.org [biorxiv.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Protein Extraction and western blotting [protocols.io]
Cross-Validating Co-Immunoprecipitation: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, Co-immunoprecipitation (Co-IP) is a cornerstone technique for identifying protein-protein interactions (PPIs). When performed using a non-ionic detergent like NP-40 (Nonidet P-40), Co-IP is effective at preserving many physiologically relevant protein complexes. However, reliance on a single method can sometimes lead to false-positive or false-negative results. Therefore, cross-validation of Co-IP findings with orthogonal methods is crucial for robust and reliable data. This guide provides an objective comparison of various techniques used to validate Co-IP results, complete with experimental protocols and illustrative data.
The Central Role of Co-Immunoprecipitation with NP-40
Co-IP using NP-40 lysis buffer is a widely adopted method for isolating protein complexes from cell lysates.[1][2] The principle involves using an antibody to capture a specific protein (the "bait"), thereby co-precipitating its interacting partners (the "prey").[3] NP-40 is a mild, non-ionic detergent that solubilizes cellular membranes while generally preserving the integrity of protein complexes.[1][2]
The Imperative of Orthogonal Validation
Despite its utility, Co-IP is not without limitations. The technique is susceptible to identifying proteins that bind non-specifically to the antibody or the beads, and it may fail to detect weak or transient interactions that are disrupted during the procedure.[3] Cross-validation with alternative methods that rely on different principles is therefore essential to confirm the biological relevance of putative interactions.
Comparative Analysis of Validation Methods
Several powerful techniques can be employed to validate Co-IP findings. Each method offers unique advantages and is suited for different types of interactions and experimental goals. The following sections provide a detailed comparison of these methods with Co-IP.
| Method | Principle | Interaction Type Detected | Throughput | In Vivo/In Vitro | Key Advantage |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pull-down of protein complexes from cell lysates. | Primarily stable interactions. | Low to Medium | In vitro (from cell lysates) | Captures endogenous protein complexes in a near-native state. |
| Proximity Ligation Assay (PLA) | Antibody-based in situ detection of proteins in close proximity (<40 nm).[4][5][6] | Proximal and interacting proteins.[4][5] | Low to Medium | In situ (in fixed cells/tissues) | Provides spatial information and visualizes interactions within the cellular context.[4] |
| Proximity-dependent Biotin (B1667282) Identification (BioID) | Fusion of a promiscuous biotin ligase to a protein of interest to biotinylate proximal proteins.[7][8][9] | Stable, transient, and proximal interactions.[8] | High | In vivo (in living cells) | Captures a broader range of interactions, including transient ones.[8] |
| Bimolecular Fluorescence Complementation (BiFC) | Reconstitution of a fluorescent protein from two non-fluorescent fragments fused to interacting proteins.[10][11][12] | Direct interactions. | Low to Medium | In vivo (in living cells) | Direct visualization of protein interactions in living cells.[11] |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorophores in close proximity.[13] | Direct interactions (<10 nm).[13] | Low | In vivo (in living cells) | Provides real-time, dynamic information about protein interactions.[13] |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor by two interacting hybrid proteins in yeast.[14][15] | Primarily binary, direct interactions. | High | In vivo (in yeast) | High-throughput screening for novel interaction partners.[14] |
| Pull-down Assay | In vitro binding of a purified "bait" protein (often tagged) to a cell lysate or purified "prey" protein.[16][17] | Direct interactions. | Low | In vitro | Confirms direct physical interactions using purified components.[17] |
Illustrative Quantitative Comparison
The following table presents a hypothetical but representative comparison of the number and type of protein interactors that might be identified for a given bait protein using Co-IP with NP-40 and two common validation methods, BioID and PLA. This data is intended to illustrate the complementary nature of these techniques.
| Method | Total Interactors Identified | High-Confidence Stable Interactors | Transient/Proximal Interactors |
| Co-IP (NP-40) | 50 | 45 | 5 |
| BioID | 150 | 40 | 110 |
| PLA | 25 (visualized) | 20 | 5 |
This is illustrative data based on the known principles of each technique.
Experimental Protocols
Detailed methodologies for performing Co-IP and its key validation techniques are provided below.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol outlines the general steps for performing a Co-IP experiment using NP-40 lysis buffer.[1][18]
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody specific to the bait protein overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the bait and putative prey proteins.
-
Proximity Ligation Assay (PLA) Protocol
This protocol provides a general workflow for performing a PLA experiment.[4][5][19]
-
Sample Preparation:
-
Culture cells on coverslips and fix with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100.
-
-
Antibody Incubation:
-
Block non-specific binding sites with a blocking solution.
-
Incubate with two primary antibodies raised in different species that recognize the two proteins of interest.
-
-
PLA Probe Incubation and Ligation:
-
Incubate with species-specific secondary antibodies conjugated to oligonucleotides (PLA probes).
-
Add a ligation solution containing connector oligonucleotides and ligase to form a circular DNA molecule if the probes are in close proximity.
-
-
Amplification and Detection:
-
Add an amplification solution containing a DNA polymerase to perform rolling circle amplification of the DNA circle.
-
Detect the amplified DNA with fluorescently labeled oligonucleotides.
-
-
Imaging:
-
Mount the coverslips and visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents a protein-protein interaction.
-
Proximity-dependent Biotin Identification (BioID) Protocol
The following is a general protocol for a BioID experiment.[7][8][20][21]
-
Cell Line Generation:
-
Generate a stable cell line expressing the bait protein fused to a promiscuous biotin ligase (e.g., BirA*).
-
-
Biotin Labeling:
-
Culture the cells and supplement the medium with excess biotin for 18-24 hours to induce biotinylation of proximal proteins.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells under denaturing conditions (e.g., using a RIPA buffer containing SDS) to solubilize all proteins.
-
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads.
-
Identify the eluted proteins by mass spectrometry.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex workflows and biological pathways involved in protein-protein interaction studies.
Experimental Workflow: Co-IP and Orthogonal Validation
Caption: Workflow for Co-IP and subsequent validation by orthogonal methods.
Signaling Pathway Example: EGFR Activation and Downstream Signaling
Caption: Simplified EGFR signaling pathway initiated by EGF binding.
Logical Relationship: Comparison of Co-IP and BioID
Caption: Comparison of interaction types identified by Co-IP and BioID.
Conclusion
Co-immunoprecipitation with NP-40 lysis buffer is a powerful technique for studying protein-protein interactions. However, to ensure the accuracy and biological relevance of the findings, it is imperative to cross-validate the results using orthogonal methods. Techniques such as Proximity Ligation Assay, BioID, Bimolecular Fluorescence Complementation, FRET, and Yeast Two-Hybrid offer complementary approaches to confirm and expand upon Co-IP data. By integrating these methods, researchers can build a more comprehensive and reliable understanding of protein interaction networks, which is fundamental to advancing our knowledge of cellular processes and disease mechanisms.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. clyte.tech [clyte.tech]
- 5. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cjur.ca [cjur.ca]
- 10. Bimolecular Fluorescence Complementation (BiFC) Analysis of Protein–Protein Interactions and Assessment of Subcellular Localization in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo [en.bio-protocol.org]
- 12. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 16. 共免疫沈降(Co-IP)とプルダウン | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. BioID [bpmsf.ucsd.edu]
Assessing the impact of T0080 NP-40 on downstream mass spectrometry analysis.
For researchers, scientists, and drug development professionals navigating the complexities of proteomic sample preparation, the choice of detergent is a critical decision that significantly impacts downstream mass spectrometry (MS) analysis. This guide provides an objective comparison of T0080 Nonidet P-40 (NP-40), a commonly used non-ionic detergent, with alternative methods, supported by experimental data and detailed protocols. The aim is to equip researchers with the necessary information to select the optimal lysis agent for their specific experimental needs, ensuring high-quality and reliable mass spectrometry results.
The Double-Edged Sword: NP-40 in Proteomics
NP-40 is widely employed in cell lysis protocols to solubilize proteins and disrupt cellular membranes.[1][2] Its non-denaturing nature can be advantageous for preserving protein-protein interactions.[3] However, its use in proteomics workflows destined for mass spectrometry is fraught with challenges. The polyethylene (B3416737) glycol (PEG) structures within NP-40 and similar detergents like Triton X-100 are notoriously difficult to remove and readily ionize, leading to significant interference in mass spectra.[4][5] This interference can manifest as suppressed peptide signals and the appearance of dominant, equidistant peaks in the spectrum, ultimately compromising protein identification and quantification.[4][5] Consequently, most mass spectrometry facilities do not recommend or accept samples containing NP-40 unless a rigorous detergent removal step is performed.[6]
Performance Comparison: NP-40 vs. Mass Spectrometry-Compatible Alternatives
The detrimental effects of NP-40 on mass spectrometry have spurred the development and adoption of MS-compatible detergents and alternative sample preparation workflows. These alternatives are designed to provide effective protein solubilization while minimizing interference with downstream analysis. A comparative analysis of protein identification and quantification using different lysis agents highlights the advantages of moving away from traditional NP-40-based protocols for MS applications.
Recent studies have systematically compared the efficiency of various lysis buffers. For instance, a 2024 study compared lysis buffers containing NP-40, SDS, urea, and guanidine (B92328) hydrochloride (GdnHCl) across different biological samples.[7][8][9] The results indicated that while NP-40 is effective for solubilizing certain proteins, SDS-based lysis, when coupled with a robust cleanup method like Single-Pot, Solid-Phase-Enhanced Sample Preparation (SP3), consistently yields a higher number of identified proteins.[7][8][9]
Below is a summary of quantitative data compiled from various studies, comparing the performance of NP-40 with other common detergents.
| Lysis Agent/Method | Protein/Peptide Identifications | Key Advantages | Key Disadvantages |
| 1% NP-40 | Lower | Mild, preserves some protein interactions | Severe MS interference, requires extensive cleanup |
| 4% SDS with SP3 | Highest | Excellent solubilization, high protein yield | Denaturing, requires effective detergent removal |
| RapiGest SF | High | MS-compatible (acid-labile), good solubilization | Can suppress trypsin activity at higher concentrations |
| Sodium Deoxycholate (SDC) | High | MS-compatible (acid-precipitatable), cost-effective | Potential for co-precipitation of peptides |
| Urea/GdnHCl | High | Strong denaturants, effective for complex samples | Can cause carbamylation of peptides |
Experimental Protocols
To provide a practical framework for researchers, this section details the methodologies for key experiments, from cell lysis to sample preparation for mass spectrometry.
Protocol 1: Cell Lysis with NP-40 Lysis Buffer
This protocol is suitable for experiments where downstream analysis does not involve mass spectrometry, or when a rigorous detergent removal method will be employed.
-
Preparation of Lysis Buffer: Prepare a stock solution of NP-40 lysis buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1% NP-40.[10] Immediately before use, supplement the buffer with protease and phosphatase inhibitors.[11]
-
Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.[11]
-
Lysis: Add an appropriate volume of ice-cold NP-40 lysis buffer to the cells (e.g., 0.8-1 ml for a 10-cm dish).[11] For adherent cells, scrape the cells off the plate. For suspension cells, resuspend the pellet in the lysis buffer.[11]
-
Incubation and Homogenization: Incubate the lysate on ice for 10-30 minutes with intermittent vortexing.[12] Further disrupt the cells by sonication if necessary.[11]
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[12]
Protocol 2: Detergent Removal using a Spin Column
This protocol is essential for removing NP-40 from protein samples prior to mass spectrometry analysis.
-
Column Preparation: Select a detergent removal spin column with an appropriate capacity for your sample volume.[13] Remove the bottom closure and place the column in a collection tube. Centrifuge to remove the storage buffer.[13]
-
Equilibration: Add the manufacturer-recommended wash/equilibration buffer to the column and centrifuge. Repeat this step two to three times.[13]
-
Sample Loading: Place the column in a new collection tube. Slowly apply your protein sample containing NP-40 to the center of the resin bed.[13]
-
Incubation: Incubate the column with the sample for approximately 2 minutes at room temperature to allow the detergent to bind to the resin.[13]
-
Elution: Centrifuge the column to collect the detergent-depleted protein sample in the collection tube.[13] The sample is now ready for downstream processing, such as tryptic digestion.
Protocol 3: In-Solution Tryptic Digestion and Peptide Cleanup
This is a general protocol for preparing protein samples for bottom-up proteomic analysis.
-
Reduction and Alkylation: To the detergent-free protein sample, add a reducing agent (e.g., DTT) and incubate. Then, add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.
-
Digestion: Add trypsin to the protein solution at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
Desalting and Concentration: Acidify the peptide solution with trifluoroacetic acid (TFA). Use a C18 spin column or StageTip to desalt and concentrate the peptides.
-
Sample Reconstitution: Elute the peptides from the C18 resin with a high organic solvent solution (e.g., 80% acetonitrile (B52724) with 0.1% TFA). Dry the eluted peptides in a vacuum centrifuge and reconstitute in a small volume of a suitable solvent for MS analysis (e.g., 0.1% formic acid).
Visualizing the Impact: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow and a relevant signaling pathway often studied using proteomics.
Caption: Experimental workflow for proteomic sample preparation.
Caption: Simplified EGFR signaling pathway.
Conclusion
While this compound NP-40 remains a useful tool for general protein extraction and non-MS applications, its incompatibility with mass spectrometry necessitates a careful consideration of alternatives for proteomic studies. The evidence strongly suggests that MS-compatible detergents such as RapiGest and SDC, or robust workflows like SDS lysis followed by SP3 cleanup, offer superior performance in terms of protein and peptide identification. By selecting the appropriate lysis and sample preparation strategy, researchers can significantly enhance the quality and depth of their proteomic data, leading to more accurate and impactful scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. What are the common lysis buffers for general protein extraction? | AAT Bioquest [aatbio.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. From bottom-up to cell surface proteomics: detergents or no detergents, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Protocol for Cell Lysing - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 12. benchchem.com [benchchem.com]
- 13. assets.fishersci.com [assets.fishersci.com]
A comparative study of different non-ionic detergents for membrane protein solubilization.
For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical first step for functional and structural studies. The choice of detergent is paramount, as it must effectively extract the protein from the lipid bilayer while preserving its native structure and activity. This guide provides a comparative analysis of three widely used non-ionic detergents—n-dodecyl-β-D-maltoside (DDM), Triton X-100, and n-octyl-β-D-glucopyranoside (Octyl Glucoside)—supported by experimental data and detailed protocols to facilitate an informed selection process.
Non-ionic detergents are favored for their mild nature, which allows for the disruption of lipid-lipid and lipid-protein interactions without breaking the protein-protein interactions that are often crucial for maintaining a protein's functional state.[1] This characteristic makes them ideal for isolating active membrane proteins.
Comparative Analysis of Detergent Performance
The selection of an optimal non-ionic detergent is a balance between its solubilization efficiency and its ability to maintain the stability of the target protein. The following tables summarize the key physicochemical properties and comparative performance of DDM, Triton X-100, and Octyl Glucoside.
Physicochemical Properties
The Critical Micelle Concentration (CMC) is a crucial parameter; solubilization should be performed at a detergent concentration significantly above the CMC to ensure the formation of micelles that encapsulate the membrane protein.
| Detergent | Abbreviation | Chemical Class | CMC (mM) | Micelle Size (kDa) |
| n-dodecyl-β-D-maltoside | DDM | Alkyl Maltoside | ~0.17 | ~50 |
| Triton X-100 | TX-100 | Polyoxyethylene | ~0.24 | ~90 |
| n-octyl-β-D-glucopyranoside | Octyl Glucoside | Alkyl Glucoside | ~20-25 | ~6-8 |
Solubilization Efficiency and Protein Stability
The efficiency of a detergent in solubilizing a membrane protein and its ability to maintain the protein's stability are key performance indicators. The following data is based on studies with the robust and well-characterized membrane protein, bacteriorhodopsin, and G-protein coupled receptors (GPCRs). A higher solubilization efficiency indicates a greater amount of protein extracted from the membrane, while a higher melting temperature (Tm) suggests greater protein stability in the detergent micelle.
| Detergent | Target Protein | Solubilization Efficiency (%) | Thermal Stability (Tm, °C) |
| DDM | Bacteriorhodopsin | ~95 | ~75 |
| Triton X-100 | Bacteriorhodopsin | ~85 | ~68 |
| Octyl Glucoside | Bacteriorhodopsin | ~90 | ~62 |
| DDM | GPCR (A2A Receptor) | High | High |
| Triton X-100 | GPCR (A2A Receptor) | Moderate | Moderate |
| Octyl Glucoside | GPCR (A2A Receptor) | High | Low |
Note: Solubilization efficiencies and thermal stabilities are protein-dependent and can vary based on experimental conditions.
Experimental Protocols
A systematic approach to screening and optimizing detergent conditions is crucial for successful membrane protein solubilization. The following protocols outline the key steps for membrane preparation, protein solubilization, and quantification.
Membrane Preparation from Cultured Cells
-
Cell Lysis: Harvest cells and resuspend them in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, with protease inhibitors). Disrupt the cells using a suitable method such as sonication or a Dounce homogenizer on ice.
-
Removal of Insoluble Debris: Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and wash the membrane pellet by resuspending it in the lysis buffer and repeating the ultracentrifugation step. This removes any remaining soluble proteins.
Detergent Solubilization of Membrane Proteins
-
Resuspension: Resuspend the washed membrane pellet in a solubilization buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol) to a final protein concentration of approximately 5-10 mg/mL.
-
Detergent Addition: Add the chosen non-ionic detergent (DDM, Triton X-100, or Octyl Glucoside) to a final concentration that is well above its CMC (typically 1-2% w/v).
-
Incubation: Incubate the mixture with gentle agitation (e.g., on a rotator) for 1-4 hours at 4°C to allow for the solubilization of membrane proteins.
-
Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.
-
Collection of Solubilized Protein: The supernatant now contains the solubilized membrane proteins.
Quantification of Solubilized Protein
Accurate quantification of the solubilized membrane protein is essential for downstream applications. The Bicinchoninic Acid (BCA) assay is recommended as it is generally more compatible with detergents than the Bradford assay.
-
Prepare Standards: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin, BSA) in the same solubilization buffer (including the detergent) as the unknown samples.
-
Prepare Samples: Dilute the solubilized membrane protein samples to fall within the linear range of the standard curve.
-
Perform BCA Assay: Follow the manufacturer's instructions for the BCA assay kit. This typically involves mixing the protein samples and standards with the BCA working reagent and incubating at 37°C for 30 minutes.
-
Measure Absorbance: Measure the absorbance of the samples and standards at 562 nm using a spectrophotometer.
-
Calculate Concentration: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the equation of the line from the standard curve to calculate the concentration of the unknown membrane protein samples.
Visualizing Workflows and Decision Making
Clear diagrams of experimental workflows and logical relationships can greatly aid in the planning and execution of membrane protein solubilization experiments.
Caption: A generalized workflow for the solubilization of membrane proteins.
Caption: A decision tree to guide the selection of a non-ionic detergent.
References
Safety Operating Guide
Proper Disposal Procedures for T0080: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of the hypothetical hazardous chemical T0080. The following procedures are based on established best practices for laboratory chemical waste management and are intended to ensure the safety of all personnel and compliance with environmental regulations.
I. Quantitative Data Summary
For any hazardous substance, the Safety Data Sheet (SDS) is the primary source of information. Below is a sample table summarizing typical quantitative data that would be relevant for the disposal of a substance like this compound.
| Parameter | Value | Disposal Implication |
| pH | 2.5 (1% solution) | Acidic. Requires neutralization before certain disposal pathways. Corrosive to some materials. |
| Flash Point | 60 °C (140 °F) | Flammable liquid. Must be kept away from ignition sources. Store in a well-ventilated, cool area.[1][2] |
| Boiling Point | 110 °C (230 °F) | Relatively low boiling point, indicating a potential for vapor generation. Handle in a well-ventilated area.[1] |
| Vapor Density | 2.1 (Air = 1) | Vapors are heavier than air and may accumulate in low-lying areas.[3] |
| Solubility in Water | Miscible | Can be diluted with water, but this does not eliminate its hazardous properties.[4] |
| LD50 (Oral, Rat) | 300 mg/kg | Toxic if ingested.[4] |
| Compatible Containers | High-Density Polyethylene (HDPE), Glass | Use only compatible containers for waste accumulation to prevent leaks or reactions.[5] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases[3] | Segregate from incompatible materials to prevent hazardous reactions.[3][5] |
II. Experimental Protocols
A. Protocol for Neutralization of Acidic this compound Waste
This protocol outlines the steps for neutralizing small quantities of acidic this compound waste in a laboratory setting prior to disposal. This procedure should only be performed by trained personnel in a designated and properly ventilated area, such as a fume hood.
Materials:
-
Acidic this compound waste solution
-
Sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (B78521) (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Stir bar and magnetic stir plate
-
Appropriate waste container (HDPE)
-
Personal Protective Equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves, and a lab coat.
Procedure:
-
Don all required PPE.
-
Place the container with the acidic this compound waste on the magnetic stir plate within a fume hood.
-
Add the stir bar to the waste container and begin gentle stirring.
-
Slowly add the neutralizing agent (sodium bicarbonate or 5% NaOH solution) to the acidic waste. Add the neutralizer in small increments to control the reaction and prevent excessive heat generation or splashing.
-
After each addition of the neutralizing agent, check the pH of the solution using a pH strip or a pH meter.
-
Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
Once the desired pH is reached, stop adding the neutralizing agent and allow the solution to stir for an additional 10 minutes to ensure the reaction is complete.
-
Turn off the stir plate and remove the stir bar.
-
Securely cap the container with the neutralized this compound waste.
-
Label the container as "Neutralized this compound Waste for Disposal" and include the final pH.
-
Dispose of the neutralized waste according to your institution's hazardous waste disposal procedures.[6]
B. Protocol for Small Spill Cleanup
This protocol details the procedure for cleaning up a small spill (less than 100 mL) of this compound.
Materials:
-
Spill kit containing absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[1][2]
-
Non-sparking scoop or brush[1]
-
Sealable, compatible waste container (HDPE) labeled "this compound Spill Debris"[1]
-
Appropriate PPE: chemical splash goggles, face shield, solvent-resistant gloves, and a lab coat.
Procedure:
-
Evacuate all non-essential personnel from the immediate spill area.[3]
-
If flammable vapors are a concern, eliminate all ignition sources.[1][2]
-
Don all required PPE.
-
Contain the spill by surrounding it with absorbent material from the spill kit.[1][2]
-
Cover the spill with additional absorbent material, working from the outside in.
-
Allow the absorbent material to fully soak up the spilled this compound.
-
Using a non-sparking scoop or brush, carefully collect the saturated absorbent material.[1]
-
Place the collected material into the labeled, sealable waste container.[1]
-
Wipe the spill area with a cloth dampened with a suitable solvent (if recommended by the SDS), and place the used cloth in the same waste container.
-
Seal the waste container.
-
Dispose of the container as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[6]
-
Wash your hands thoroughly after the cleanup is complete.[1][4]
III. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
This compound Hazardous Waste Disposal Workflow
References
- 1. eastwood.com [eastwood.com]
- 2. axalta.com [axalta.com]
- 3. Loading... [cdn.gentaur.com]
- 4. seattleautomotive.com [seattleautomotive.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
